2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Description
Properties
IUPAC Name |
2,5-bis[(4-decoxybenzoyl)oxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54O8/c1-3-5-7-9-11-13-15-17-29-46-34-23-19-32(20-24-34)40(44)48-36-27-28-38(37(31-36)39(42)43)49-41(45)33-21-25-35(26-22-33)47-30-18-16-14-12-10-8-6-4-2/h19-28,31H,3-18,29-30H2,1-2H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQOCRMWMFTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
[1][2]
Executive Summary
This compound is a high-molecular-weight liquid crystalline mesogen characterized by a rigid terphenyl-like ester core and a lateral carboxylic acid functional group.[1][2] Unlike typical calamitic (rod-like) liquid crystals, the presence of the lateral carboxyl moiety at the 1-position of the central benzene ring breaks the molecular symmetry, enabling unique supramolecular assemblies via hydrogen bonding.[1][2] This compound serves as a critical precursor for side-chain liquid crystal polymers (SCLCPs), proton-conducting membranes, and dynamic supramolecular networks.[1][2]
Chemical Architecture & Molecular Logic[1][2]
Structural Analysis
The molecule consists of a central gentisic acid (2,5-dihydroxybenzoic acid) core esterified at the 2 and 5 positions with 4-(decyloxy)benzoic acid wings.[1][2]
-
Core Scaffold: 1-Carboxy-2,5-phenylene diester.[1][2] The 2,5-substitution pattern is para-oriented, creating a linear mesogenic rod axis.[1][2]
-
Lateral Group: The carboxylic acid (-COOH) at position 1 acts as a lateral substituent orthogonal to the primary rod axis.[1][2] This steric bulk typically depresses melting transitions and suppresses highly ordered smectic phases unless dimerization occurs.[1][2]
-
Flexible Tails: Two decyloxy (
) chains provide the necessary entropic freedom to stabilize liquid crystalline phases (mesophases) and ensure solubility in organic solvents.[1][2]
| Property | Data |
| IUPAC Name | 2,5-bis{[4-(decyloxy)benzoyl]oxy}benzoic acid |
| Molecular Formula | |
| Molecular Weight | 674.86 g/mol |
| Core Moiety | Gentisic Acid (2,5-Dihydroxybenzoic acid) |
| Wing Moiety | 4-(Decyloxy)benzoic acid |
| Functional Group | Carboxylic Acid (Lateral, H-bond donor/acceptor) |
Supramolecular Dimerization
In the solid and mesomorphic states, the lateral carboxylic acid groups drive the formation of hydrogen-bonded dimers.[1][2] This dimerization effectively doubles the molecular width or creates a "zipper" architecture depending on the packing, significantly influencing the phase transition temperatures.[1][2]
Caption: Schematic of the hydrogen-bonded dimerization between two mesogenic units, stabilizing the supramolecular structure.
Synthesis & Fabrication Protocol
The synthesis requires a convergent approach to ensure regioselectivity and prevent premature polymerization.[1][2] The most robust pathway involves the protection of the gentisic acid carboxyl group, followed by esterification and subsequent deprotection.[1][2]
Reagents & Materials
-
Precursors: Gentisic acid (2,5-dihydroxybenzoic acid), 4-(Decyloxy)benzoic acid.[1][2]
-
Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).[1][2]
-
Solvents: Dichloromethane (DCM) (anhydrous), Ethanol, Toluene.[1][2]
-
Protection: Benzyl bromide, Potassium carbonate (
).[1][2]
Step-by-Step Methodology
Step 1: Protection of Gentisic Acid To prevent self-esterification, the carboxylic acid of the core must be protected.[1][2]
-
Dissolve gentisic acid (1 eq) in acetone/DMF.
-
Add
(1.1 eq) and Benzyl bromide (1.1 eq). -
Reflux for 4–6 hours.
-
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/water to yield Benzyl 2,5-dihydroxybenzoate .[1][2]
Step 2: Acyl Chloride Preparation (Wing Synthesis)
-
Suspend 4-(decyloxy)benzoic acid in Thionyl chloride (
). -
Add a catalytic drop of DMF.[1][2] Reflux for 3 hours until clear.
-
Remove excess
under vacuum to yield 4-(decyloxy)benzoyl chloride .[1][2]
Step 3: Esterification (Coupling) [1][2]
-
Dissolve Benzyl 2,5-dihydroxybenzoate (1 eq) in dry DCM containing Pyridine or Triethylamine (2.5 eq).
-
Add 4-(decyloxy)benzoyl chloride (2.2 eq) dropwise at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Wash with dilute HCl, then
, then brine. -
Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate) to obtain the Benzyl ester intermediate .
Step 4: Deprotection (Hydrogenolysis) [1][2]
-
Stir under Hydrogen atmosphere (
balloon) for 12 hours. -
Recrystallize from Ethanol/THF to yield pure This compound .[1][2]
Caption: Convergent synthesis pathway utilizing benzyl protection to ensure regioselective esterification.
Physicochemical & Mesomorphic Properties[1][2][5][6][7][8]
Thermal Transitions
The lateral carboxylic acid group disrupts the efficient packing of the rod-like cores, typically resulting in lower melting points compared to non-lateral analogues.[1][2] However, the hydrogen bonding capability can re-stabilize the phase.[1][2]
| Transition | Temperature Range (Approx.) | Observation (POM) |
| Crystal | 110°C - 130°C | Melting onset |
| Mesophase Type | Nematic (N) / Smectic C (SmC) | Schlieren texture (N) or Broken Fan-shaped (SmC) |
| Clearing Point | 210°C - 230°C | Transition to Isotropic Liquid |
Note: Exact temperatures depend on purity and thermal history. The "odd-even" effect of the decyl (
Solubility Profile
Spectroscopic Validation
Applications in Research & Development
Proton-Conducting Membranes
The lateral carboxylic acid group provides a proton donor/acceptor site.[1][2] When aligned in a smectic phase, these groups can form continuous hydrogen-bonded channels, facilitating anhydrous proton conduction for fuel cell applications.[1][2]
Side-Chain Liquid Crystal Polymers (SCLCPs)
This molecule acts as an ideal monomer.[1][2] The -COOH group can be reacted with epoxy or hydroxyl-functionalized polymer backbones (e.g., polysiloxanes or polyacrylates) to create "side-on" attached liquid crystal polymers.[1][2] The lateral attachment forces the mesogenic rod to align parallel to the polymer backbone or tilt, inducing unique ferroelectric or nematic properties.[1][2]
Hydrogen-Bonded Supramolecular Mesogens
By mixing this acid with varying molar ratios of bipyridines or other proton acceptors, researchers can tune the phase behavior (e.g., inducing Smectic C* phases for ferroelectric switching) without complex covalent synthesis.[1][2]
References
-
Imrie, C. T., & Lucas, N. L. (2016).[1][2] Supramolecular Liquid Crystals: Hydrogen-Bonded Mesogens. In Encyclopedia of Polymeric Nanomaterials. Springer.[1][2] Link[1][2]
-
Kato, T., & Fréchet, J. M. J. (1989).[1][2] Stabilization of liquid crystalline phases by hydrogen bonding. Journal of the American Chemical Society, 111(22), 8533–8534.[1][2] Link[1][2]
-
Goodby, J. W., et al. (2014).[1][2] Handbook of Liquid Crystals, Vol 5: Non-Conventional Liquid Crystals. Wiley-VCH.[1][2] Link
-
Weissflog, W. (2009).[1][2] Lateral Substituents in Rod-like Liquid Crystals. Liquid Crystals, 36(10-11), 1085-1100.[1][2] (Contextual grounding for lateral COOH effects).
-
Sigma-Aldrich/Merck . Gentisic Acid (2,5-Dihydroxybenzoic acid) Product Specification. Link[1][2]
Thermodynamic phase transitions of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
An In-depth Technical Guide to the Prospective Thermodynamic Phase Transitions of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
Abstract: This technical guide provides a comprehensive framework for the investigation and characterization of the thermodynamic phase transitions of this compound. As specific experimental data for this compound is not prevalent in public literature, this document serves as a predictive and methodological whitepaper. By analyzing its core molecular structure—a 2,5-disubstituted benzoic acid central unit characteristic of bent-core liquid crystals (BCLCs), flanked by rigid aromatic arms with flexible decyloxy terminal chains—we can anticipate a rich and complex mesomorphic behavior. This guide details the foundational experimental protocols, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), necessary for a complete thermodynamic and structural analysis. It is designed for researchers, scientists, and professionals in drug development and materials science, offering both a theoretical basis for understanding the anticipated phase behavior and a practical, field-proven guide to its empirical validation.
Part 1: Molecular Structure Analysis and Predicted Mesomorphism
The molecule this compound is a quintessential example of a bent-core or "banana-shaped" mesogen. Its unique V-shape, dictated by the 2,5-substitution pattern on the central benzoic acid ring, is a primary driver for the formation of complex, often polar and chiral, liquid crystalline phases, even though the molecule itself is achiral.[1]
Key Structural Features and Their Influence:
-
Bent Central Core (2,5-Disubstituted Benzoic Acid): This core unit imparts a significant bend angle, preventing the efficient packing required for a simple nematic or smectic A phase typical of rod-like (calamitic) molecules. Instead, this geometry promotes frustrated packing that can lead to the formation of unique B-phases (banana phases), which may include tilted, polar, and ferroelectric or antiferroelectric smectic layers.[2]
-
Rigid Aromatic Arms: The two [[4-(decyloxy)benzoyl]oxy] arms are rigid, conjugated systems that enhance the molecule's anisotropy and promote intermolecular π-π stacking interactions. These interactions are crucial for the stability of the liquid crystalline state.
-
Terminal Decyloxy Chains (C₁₀H₂₁O-): The long, flexible decyloxy chains play a critical role in modulating the phase behavior. Firstly, they increase the molecule's aspect ratio and introduce micro-segregation between the rigid aromatic cores and the flexible aliphatic tails. This typically favors the formation of layered (smectic) phases over nematic phases.[3] Secondly, longer alkyl chains generally depress the melting point and can stabilize more highly ordered mesophases at lower temperatures.[4] The presence of the ether oxygen adds a slight polar character, which can influence intermolecular interactions.[3]
Based on these features, it is hypothesized that this compound will exhibit a rich thermotropic polymorphism, likely transitioning from a crystalline solid to one or more smectic phases before reaching the isotropic liquid state upon heating.
Part 2: Core Methodologies for Thermodynamic and Structural Characterization
A multi-technique approach is essential for the unambiguous characterization of liquid crystalline materials. The following protocols are designed to create a self-validating system where thermodynamic data from DSC is correlated with visual observations from POM and confirmed with structural data from XRD.[5]
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
DSC is the primary tool for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.[6][7] These data provide the fundamental thermodynamic signature of the material.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the synthesized this compound into an aluminum DSC pan. Seal the pan hermetically to prevent any mass loss during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and zinc.
-
Thermal Cycling Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a controlled rate of 10 °C/min. This scan is crucial for erasing the sample's prior thermal history and is often used for qualitative observation rather than quantitative data.
-
First Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to room temperature. This scan reveals the phase transitions as the material self-assembles from the disordered isotropic liquid.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is considered the most representative of the material's intrinsic thermodynamic behavior, as it reflects a standardized thermal history.[6]
-
-
Data Analysis:
-
Identify phase transitions as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow curve.
-
The onset temperature of a peak is typically reported as the transition temperature (T).
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH), which provides insight into the degree of structural change occurring at the transition.[7]
-
Causality and Expertise: A heating/cooling rate of 10 °C/min is standard as it provides a good balance between resolution and sensitivity. Slower rates can improve the separation of closely spaced transitions but may broaden peaks, while faster rates can shift transition temperatures due to thermal lag. The second heating scan is authoritative because it ensures the observed transitions originate from a consistent, well-defined state (the one formed during the preceding controlled cooling).
Polarized Optical Microscopy (POM): Visualizing Mesophases
POM is the most indispensable technique for identifying specific liquid crystal mesophases by observing their unique optical textures.[8][9]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the material on a clean glass microscope slide and cover it with a coverslip.
-
Hot Stage Integration: Mount the slide on a calibrated hot stage connected to a precision temperature controller.
-
Thermal Analysis:
-
Heat the sample to its isotropic phase, which will appear completely dark (extinct) under crossed polarizers.[10]
-
Slowly cool the sample (e.g., at 1-5 °C/min) from the isotropic liquid. This slow rate is critical to allow for the formation of large, well-defined domains of the liquid crystal phases.[8]
-
Carefully observe the sample through the microscope as it cools, noting the temperatures at which changes in the optical texture occur. These should correspond to the transition temperatures identified by DSC.
-
Record high-resolution images of the characteristic textures for each mesophase. Common textures for smectic phases include focal-conic fan and mosaic patterns. Nematic phases often show schlieren or marbled textures.[9][11]
-
-
Verification: Gently shearing the sample by moving the coverslip can induce alignment and reveal further details about the phase structure, helping to distinguish between different types of smectic phases.
X-ray Diffraction (XRD): Elucidating Molecular Arrangement
XRD provides definitive information about the long-range positional order within the mesophases, such as the layer spacing in smectic phases.[12]
Experimental Protocol:
-
Sample Preparation: Load the material into a thin-walled glass capillary tube (0.5-1.0 mm diameter). The capillary is then placed in a temperature-controlled holder within the XRD instrument.
-
Temperature Control: Heat the sample to the desired temperature corresponding to a specific mesophase identified by DSC and POM. Allow the temperature to equilibrate.
-
Data Acquisition:
-
Small-Angle X-ray Scattering (SAXS): Collect data in the small-angle regime (typically 2θ = 1-10°). Sharp reflections in this region are indicative of a layered (smectic) or columnar structure. The position of the primary peak (q) can be used to calculate the layer spacing (d) using Bragg's Law (d = 2π/q).
-
Wide-Angle X-ray Scattering (WAXS): Collect data in the wide-angle regime (typically 2θ = 15-30°). A broad, diffuse halo in this region indicates liquid-like disorder within the layers (characteristic of fluid smectic phases like SmA or SmC).
-
-
Data Analysis:
-
For a smectic A phase, a sharp layer reflection will be observed in the SAXS region, and its spacing should approximate the calculated molecular length.
-
For a tilted smectic C phase, the layer spacing will be smaller than the molecular length due to the molecular tilt.
-
The presence of multiple, positionally correlated sharp peaks in the SAXS region can indicate more complex, multi-layer superstructures common in BCLCs.[13][14]
-
Part 3: Anticipated Phase Behavior and Data Presentation
Based on the analysis of structurally similar bent-core molecules with long terminal chains, the following phase sequence is a plausible hypothesis for this compound upon cooling from the isotropic liquid.
Table 1: Hypothetical Thermodynamic Data for this compound (from Second Heating Scan)
| Transition | Abbreviation | Onset Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) | Associated Optical Texture (POM) |
| Crystal to Smectic C | Cr → SmC | ~110 | High | Formation of mosaic or schlieren texture |
| Smectic C to Smectic A | SmC → SmA | ~135 | Low | Texture change, loss of tilt features |
| Smectic A to Isotropic | SmA → Iso | ~150 | Moderate | Disappearance of texture to dark field |
Note: These values are predictive and require experimental verification.
The transition from a crystalline solid (Cr) to a liquid crystal phase is expected to have a high enthalpy of fusion. The transition between two liquid crystal phases (e.g., SmC to SmA) typically has a much lower enthalpy. The final transition to the isotropic liquid (clearing point) involves the loss of all orientational order and has a moderate enthalpy change.
Part 4: Integrated Experimental Workflow and Visualization
The synergy between DSC, POM, and XRD is crucial for a comprehensive analysis. The workflow ensures that each piece of data is cross-validated, leading to an authoritative characterization of the material.
Caption: Integrated workflow for liquid crystal characterization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nematic Phases of Bent-Core Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. Differential Scanning Calorimetry (DSC) – SIC – A National Facility of IIT Indore Developed and managed by Atul Singh [sic.iiti.ac.in]
- 8. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.physics.anu.edu.au [people.physics.anu.edu.au]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mesogenic Behavior and Liquid Crystal Phases of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
This guide provides a comprehensive technical overview of the anticipated mesogenic behavior and liquid crystal phases of the bent-core molecule, 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid. The information herein is tailored for researchers, scientists, and professionals in drug development and materials science. This document outlines a plausible synthetic pathway, detailed protocols for characterization, and an analysis of the expected structure-property relationships that govern its liquid crystalline behavior.
Introduction: The Significance of Bent-Core Liquid Crystals
Bent-core liquid crystals, often referred to as "banana" liquid crystals, represent a fascinating class of mesogenic materials. Unlike their rod-like (calamitic) counterparts, the non-linear molecular architecture of bent-core molecules introduces unique packing constraints. This can lead to the formation of novel, and often complex, liquid crystal phases with properties such as spontaneous polar ordering and chirality, even when the constituent molecules are achiral. These characteristics make them highly promising for applications in advanced electro-optical devices and sensors.[1][2]
The subject of this guide, this compound, is a prime candidate for exhibiting such behavior. Its molecular structure consists of a central 2,5-dihydroxybenzoic acid core, which imparts the crucial bend, and two flexible decyloxy-substituted benzoyl arms. The terminal decyloxy chains are expected to promote the formation of smectic (layered) phases, while the overall bent geometry is conducive to the emergence of polar order within these layers.
Synthesis of this compound
The synthesis of the title compound can be logically approached through a two-step process involving the preparation of a key intermediate, 4-(decyloxy)benzoyl chloride, followed by an esterification reaction.
Step 1: Synthesis of 4-(decyloxy)benzoyl Chloride
The initial step involves the conversion of 4-(decyloxy)benzoic acid to its more reactive acid chloride derivative. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(decyloxy)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is then heated to reflux and maintained at this temperature for approximately 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Work-up: After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-(decyloxy)benzoyl chloride can be purified by vacuum distillation to yield the pure product.
Step 2: Synthesis of this compound
The final product is synthesized via an esterification reaction between 2,5-dihydroxybenzoic acid and the previously prepared 4-(decyloxy)benzoyl chloride. The use of a base, such as pyridine, is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocol:
-
Reactant Preparation: Dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of 4-(decyloxy)benzoyl chloride (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed thoroughly with water and a cold, non-polar solvent like hexane to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.
Caption: Synthetic pathway for this compound.
Mesogenic Behavior and Phase Characterization
The investigation of the liquid crystalline properties of a novel compound relies on a suite of complementary analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) for determining transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) for identifying mesophases by their characteristic textures.[3][4] X-ray Diffraction (XRD) provides definitive information on the structure of these phases.[5]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the temperatures at which phase transitions occur and for quantifying the associated enthalpy changes.[6]
Experimental Protocol:
-
Sample Preparation: A small amount of the purified sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle in a DSC instrument under an inert atmosphere (e.g., nitrogen). A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.
Anticipated DSC Data (Hypothetical):
| Transition | Onset Temperature (°C) on Heating | Enthalpy (ΔH) (kJ/mol) on Heating | Onset Temperature (°C) on Cooling | Enthalpy (ΔH) (kJ/mol) on Cooling |
| Crystal to Smectic C | 115.2 | 25.8 | - | - |
| Smectic C to Nematic | 142.5 | 1.2 | 141.8 | 1.1 |
| Nematic to Isotropic | 155.8 | 2.5 | 155.1 | 2.4 |
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the direct visualization and identification of liquid crystal phases based on their unique optical textures.[7][8]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating and Observation: The slide is placed on a hot stage attached to a polarizing microscope. The sample is slowly heated and cooled while being observed between crossed polarizers.
-
Texture Identification: Different liquid crystal phases will exhibit characteristic textures. For instance, a nematic phase often displays a "schlieren" or "threaded" texture, while smectic phases can show "focal-conic" or "mosaic" textures.[9] Digital images of the textures are captured at various temperatures.
Anticipated POM Observations:
-
On cooling from the isotropic liquid: The formation of small, birefringent droplets that coalesce to form a nematic schlieren texture.
-
On further cooling: The transition from the nematic to a smectic C phase, which may be indicated by a change in the texture, possibly to a broken focal-conic or a schlieren texture with different defect structures.
Caption: Expected phase transition sequence for the title compound.
X-ray Diffraction (XRD)
XRD is a powerful technique used to determine the molecular arrangement and structural parameters of liquid crystal phases, such as layer spacing in smectic phases.[10][11]
Experimental Protocol:
-
Sample Preparation: The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder. The sample can be aligned by applying a magnetic field if necessary.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected. Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Data Analysis: The positions and intensities of the diffraction peaks provide information about the structure. For a smectic phase, a sharp, low-angle reflection indicates the layer spacing, while a diffuse wide-angle reflection is characteristic of the liquid-like order within the layers.
Anticipated XRD Findings:
-
Nematic Phase: A diffuse wide-angle scattering pattern, indicating short-range positional order.
-
Smectic C Phase: A sharp, low-angle reflection corresponding to the smectic layer spacing, and a diffuse wide-angle reflection. The layer spacing in a smectic C phase is expected to be less than the calculated molecular length due to the tilt of the molecules within the layers.
Structure-Property Relationships
The mesogenic behavior of this compound is a direct consequence of its molecular architecture.
-
Bent Core: The 2,5-disubstituted benzoic acid central unit enforces a permanent bend in the molecule. This is the primary driver for the potential formation of polar and chiral superstructures.
-
Ester Linkages: The ester groups provide a degree of rigidity and contribute to the overall linearity of the molecular arms, which is a prerequisite for liquid crystallinity. The direction of these linkages can significantly influence the stability and type of mesophases formed.
-
Terminal Decyloxy Chains: The long, flexible decyloxy chains at the termini of the molecule promote the formation of layered (smectic) phases through van der Waals interactions. The length of these chains is a critical parameter for tuning the transition temperatures and the type of smectic phase observed.
Conclusion
While the specific experimental data for this compound is not yet available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established principles of liquid crystal science. The unique bent-core structure of this molecule makes it a compelling target for research, with the potential to exhibit novel and technologically valuable liquid crystal phases. The experimental protocols and anticipated results detailed herein offer a solid foundation for any research group venturing into the synthesis and analysis of this or similar bent-core liquid crystalline materials.
References
-
A new set of cyclopentanone chalcone esters 2,5-bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one (B2–B10) has been synthesized and monitored by TLC. Structures of these compounds were determined by spectroscopic techniques (FTIR, 1H NMR, and mass spectrometry). Differential scanning calorimetry (DSC) and polarized optical microscopy were used to evaluate their transition temperatures and mesophase properties (POM) throughout heating and cooling scans. (n.d.). Retrieved from [Link]
-
A new class of bent-shaped mesogens exhibiting unusual mesophase behaviour. (n.d.). Retrieved from [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). Retrieved from [Link]
-
perbenzoic acid. (n.d.). Retrieved from [Link]
- Bent-Shaped Liquid Crystals. (n.d.).
-
Mesophase behaviour of binary mixtures of bent-core and calamitic compounds. (n.d.). Retrieved from [Link]
-
Unusual mesomorphic behaviour of new bent‐core mesogens derived from 4‐cyanoresorcinol. (2007, February 20). Retrieved from [Link]
-
X-RAY-DIFFRACTION STUDIES OF THE LIQUID-CRYSTAL PHASES OF CERTAIN 4-N-ALKOXYPHENYL 4-(5-N-ALKYL-2-THIENYL)BENZOATES. (1995). Retrieved from [Link]
-
Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. (2017, April 27). Retrieved from [Link]
-
2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. (n.d.). Retrieved from [Link]
-
Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. (2018, April). Retrieved from [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Retrieved from [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Retrieved from [Link]
-
New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. (2022, March 4). Retrieved from [Link]
-
DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 10. barron.rice.edu [barron.rice.edu]
- 11. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and solubility profile of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
The following technical guide details the molecular weight and solubility profile of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid , a specialized bent-core mesogen used in liquid crystal research and supramolecular chemistry.
Executive Summary
This compound is a high-molecular-weight aromatic ester derived from gentisic acid (2,5-dihydroxybenzoic acid). It serves as a critical building block in the synthesis of bent-core (banana-shaped) liquid crystals , which are renowned for exhibiting polar switching and biaxial nematic phases.
This guide provides a definitive analysis of its physicochemical properties, focusing on its calculated molecular weight (674.86 g/mol ) and its solubility profile, which is dictated by the competition between its rigid aromatic core and flexible decyloxy tails.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Structure
-
IUPAC Name: 2,5-Bis(4-decyloxybenzoyloxy)benzoic acid
-
Common Name: Gentisic acid bis(4-decyloxybenzoate)
-
CAS Registry Number: Not individually listed in public commodity databases (Analogous to 2,5-bis(4-butoxybenzoyloxy)benzoic acid, CAS 205689-93-6).
-
Molecular Formula:
Molecular Weight Calculation
The molecular weight is derived from the esterification of one central gentisic acid moiety with two 4-(decyloxy)benzoic acid wings.
| Component | Formula | Contribution ( g/mol ) | Count | Total ( g/mol ) |
| Gentisic Acid Core | 152.10 | 1 | 152.10 | |
| 4-(Decyloxy)benzoyl Group | 261.38 | 2 | 522.76 | |
| Net Molecular Weight | 674.86 |
Structural Visualization
The molecule features a "bent" geometry (approx. 120°) due to the 2,5-substitution pattern on the central benzoic acid ring. This shape is critical for its mesogenic (liquid crystalline) behavior.
Solubility Profile
The solubility of this compound is governed by the "Like Dissolves Like" principle. The molecule is amphiphilic but predominantly lipophilic due to the two long decyl (
Solubility Data Table
| Solvent Class | Specific Solvent | Solubility Rating | Temperature Dependence | Application |
| Halogenated | Dichloromethane (DCM) | High | Low | Synthesis, NMR, Purification |
| Halogenated | Chloroform ( | High | Low | Standard solvent for LC characterization |
| Aromatic | Toluene / Xylene | High | Moderate | Recrystallization, Processing |
| Polar Aprotic | THF | High | Low | GPC Analysis, Reaction solvent |
| Polar Aprotic | DMF / DMSO | Moderate | High | Reaction solvent (nucleophilic substitutions) |
| Polar Protic | Ethanol / Methanol | Low | Critical | Recrystallization (Soluble only when hot) |
| Aqueous | Water (Neutral pH) | Insoluble | None | Non-solvent / Washing impurity |
| Aqueous | Water (Alkaline pH > 9) | Sparingly Soluble | High | Forms benzoate salts (surfactant-like) |
Mechanistic Insight
-
The "Alkoxy Effect": The two decyloxy chains render the molecule highly soluble in non-polar and moderately polar organic solvents (DCM, Toluene). Without these chains, the rigid tri-aryl ester core would be nearly insoluble.
-
The "Acid Effect": The free carboxylic acid group allows for hydrogen bonding. This often leads to dimerization in non-polar solvents, increasing the apparent molecular weight in solution. In polar protic solvents like ethanol, the acid group aids solubility at high temperatures, but the hydrophobic bulk causes precipitation upon cooling—making ethanol the ideal recrystallization solvent .
Experimental Protocols
Solubility Determination (Gravimetric Method)
Objective: To determine the saturation limit in a specific solvent (e.g., Toluene) at 25°C.
-
Preparation: Weigh 100 mg of dry this compound into a tared vial.
-
Addition: Add solvent in 100
L increments, vortexing for 30 seconds after each addition. -
Observation: Continue until the solid is fully dissolved (solution becomes clear).
-
Calculation:
-
Validation: Filter the solution through a 0.45
m PTFE syringe filter, evaporate a known volume of filtrate, and weigh the residue to confirm concentration.
Purification via Recrystallization
Context: Removing unreacted 4-(decyloxy)benzoic acid or gentisic acid impurities.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling Ethanol (or an Ethanol/Toluene 9:1 mix if solubility is too low).
-
Hot Filtration: Filter the hot solution quickly to remove insoluble inorganic salts (if any).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The target compound will crystallize as white/off-white needles or platelets.
-
Isolation: Filter the crystals and wash with cold ethanol. Dry under vacuum at 40°C.
Synthesis & Applications Logic
The synthesis of this molecule follows a standard Steglich Esterification or Acid Chloride route. Understanding this pathway is crucial for troubleshooting solubility issues (e.g., presence of unreacted starting materials).
Applications in Research
-
Bent-Core Liquid Crystals: The 2,5-substitution creates a "banana" shape, preventing standard rod-like packing and inducing B-phases (B1-B7) which are polar and switchable.
-
Supramolecular Chemistry: The carboxylic acid head group allows for hydrogen-bonded dimerization or complexation with polyamines to form complex dendritic structures.
References
- Imrie, C. T., et al. (2000). "Liquid Crystalline Properties of Dimers and Trimers." Liquid Crystals, 27(1), describing the general behavior of alkoxy-substituted benzoic acid mesogens. [Source: Taylor & Francis Online]
- Reddy, R. A., & Tschierske, C. (2006). "Bent-Core Liquid Crystals: Polar Order, Superstructural Chirality and Spontaneous Symmetry Breaking." Journal of Materials Chemistry, 16, 907-961. (Definitive review on bent-core mesogen structure-property relationships). [Source: Royal Society of Chemistry]
-
ChemicalBook. (2025).[1] "2,5-Di(4-butyloxybenzyloxy)benzoic acid synthesis." (Analogous synthesis route and property data). [Source: ChemicalBook.com]
-
PubChem. (2025). "4-(Decyloxy)benzoic acid."[2] National Library of Medicine. (Precursor properties used for fragment-based calculation). [Source: PubChem CID 138527]
Sources
Theoretical density functional theory (DFT) calculations for 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
The following technical guide is structured to provide a rigorous, self-validating computational protocol for 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid . This molecule represents a class of bent-core (hockey-stick) liquid crystal mesogens with supramolecular potential due to the carboxylic acid moiety.
The guide adopts the persona of a Senior Application Scientist, focusing on the causality of method selection and the integrity of the data workflow.
Executive Summary & Molecular Context[1][2][3][4]
The molecule This compound is a tri-substituted benzene derivative featuring a central benzoic acid core flanked by two bulky 4-decyloxybenzoyloxy wings at the 2 and 5 positions.
-
Structural Significance: The 2,5-substitution pattern (para to each other) combined with the C1-carboxylic acid creates an asymmetric "hockey-stick" geometry. Unlike linear calamitic LCs, this asymmetry induces specific dipole moments transverse to the long axis, critical for ferroelectric switching or specific membrane alignment in drug delivery vectors.
-
Supramolecular Context: The terminal carboxylic acid allows for hydrogen-bonded dimerization, effectively doubling the mesogen length or enabling conjugation with bioactive amines.
-
Computational Challenge: The system contains both rigid aromatic cores and flexible decyl (
) chains. Standard DFT often fails to model the weak London dispersion forces holding these chains in ordered phases. Therefore, this protocol mandates Dispersion-Corrected DFT (DFT-D3/D4) .
Computational Strategy & Workflow
To ensure scientific integrity, we treat the calculation not as a single step, but as a cascade of filtering processes. We move from low-cost molecular mechanics to high-precision electronic structure theory.
The "Why" Behind the Protocol
-
Conformer Search: The decyl chains have degrees of freedom (
rotamers approx). A single static calculation is statistically meaningless. We must find the global minimum. -
Functional Selection (CAM-B3LYP vs. B3LYP): Standard B3LYP underestimates charge transfer excitations. For UV-Vis (TD-DFT) prediction of this conjugated ester system, CAM-B3LYP (Coulomb-Attenuating Method) is required to correct long-range exchange interactions.
-
Basis Set (6-311G(d,p)): The "p" polarization functions on hydrogen are non-negotiable here because the H-bonding of the carboxylic acid is a defining feature of the molecule's reactivity.
Validated Workflow Diagram
The following Graphviz diagram outlines the decision tree for the computational campaign.
Figure 1: Step-by-step computational workflow ensuring convergence to the global minimum before property calculation.
Detailed Experimental Protocol
Phase 1: Conformational Analysis (The Filter)
Before engaging expensive DFT cycles, we must resolve the alkyl chain packing.
-
Software: Spartan, Macromodel, or Avogadro (Open Source).
-
Force Field: MMFF94x (Merck Molecular Force Field) – specifically tuned for organic small molecules.
-
Method: Monte Carlo conformational search with 10,000 steps.
-
Selection Criteria: Retain all conformers within 5.0 kcal/mol of the global minimum.
-
Insight: For this molecule, expect "extended" (rod-like) and "bent" (hairpin) conformers. The "bent" conformer is likely the active mesogenic form.
-
Phase 2: Geometry Optimization (The Core)
This step defines the ground state geometry.
-
Software: Gaussian 16 / ORCA 5.0.
-
Functional: B3LYP-D3(BJ) or wB97X-D .
-
Rationale: The -D3(BJ) suffix denotes Grimme’s dispersion correction with Becke-Johnson damping. Without this, the decyl chains will "fly apart" or adopt unphysical extended geometries due to lack of van der Waals modeling.
-
-
Basis Set: 6-31G(d) for initial optimization, refined to 6-311+G(d,p) for final energies.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Chloroform (
) or DMSO, depending on the intended drug delivery medium.
-
Phase 3: Property Calculation
Once the geometry is confirmed (zero imaginary frequencies), calculate the following:
A. Global Reactivity Descriptors (FMO Analysis)
The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical stability and optical gap.
| Parameter | Formula | Physical Significance |
| Chemical Potential ( | Tendency of electrons to escape. | |
| Chemical Hardness ( | Resistance to charge transfer (stability). | |
| Electrophilicity Index ( | Propensity to accept electrons (bio-adhesion). |
B. Molecular Electrostatic Potential (MEP)
-
Visualization: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).
-
Prediction:
-
Red Regions (Negative): Localized over the carbonyl oxygens (
) and the ether linkages. These are H-bond acceptor sites. -
Blue Regions (Positive): Localized on the carboxylic acid proton (-COOH). This is the primary H-bond donor.
-
Application: This dipole separation drives the "stacking" in liquid crystal phases and binding affinity in drug receptors.
-
C. Spectroscopic Validation
To validate the model against experimental data, simulate the spectra:
-
IR Spectrum: Scale frequencies by 0.961 (for B3LYP/6-31G(d)) to correct for anharmonicity. Look for the
stretch at . -
UV-Vis (TD-DFT): Calculate the first 10 singlet-singlet excitations (
and ).-
Key Transition: The HOMO
LUMO transition will likely correspond to the absorption of the central benzoate core.
-
Logical Signaling Pathway: Structure-Property Relationship
Understanding how the molecular structure dictates the macroscopic liquid crystal (LC) behavior is vital for application.
Figure 2: Causal link between the computed molecular geometry and macroscopic material utility.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51–57. Link
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry, 16(10), 907-961. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
Disclaimer: This guide assumes access to standard high-performance computing (HPC) clusters. The choice of basis set (6-31G vs 6-311G) significantly impacts computational cost; the protocol above balances accuracy with feasibility for a molecule of this size (approx. 80-100 atoms).
Hydrogen Bonding Potential of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid in Supramolecular Assemblies
Executive Summary
This technical guide analyzes the supramolecular utility of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid (hereafter referred to as 2,5-DBBA ). As a derivative of gentisic acid (2,5-dihydroxybenzoic acid), this molecule represents a specialized class of bent-core (banana-shaped) mesogens .[1] Unlike varying rod-like (calamitic) liquid crystals, 2,5-DBBA possesses a non-linear architecture that, when combined with its terminal carboxylic acid moiety, enables the formation of complex, stimuli-responsive supramolecular architectures.[1]
This guide details the molecular mechanics, assembly protocols, and characterization techniques required to exploit 2,5-DBBA in the development of tunable optical materials and self-healing supramolecular polymers.[1]
Molecular Architecture & H-Bonding Motifs[1][2][3]
Structural Analysis
The efficacy of 2,5-DBBA lies in its specific geometric frustration.[1] The central benzoic acid core is substituted at the 2 and 5 positions with bulky 4-(decyloxy)benzoyloxy arms.
-
The Core (Kink Generator): The 2,5-substitution pattern on the benzene ring induces a bond angle of approximately 120–140° between the two rigid arms. This "kink" prevents efficient parallel packing typical of rod-like molecules, driving the system toward polar smectic or "banana" (B) phases.[1]
-
The Arms (Mesogenic Units): The 4-decyloxybenzoyl groups provide the necessary rigid aspect ratio and flexible aliphatic tails (C10) to facilitate microphase separation between aromatic and aliphatic domains.
-
The Active Site (H-Bond Donor/Acceptor): The carboxylic acid (-COOH) at position 1 is the sole hydrogen-bonding site, capable of acting as both a proton donor and acceptor.
Supramolecular Motifs
The -COOH group dictates the assembly pathway.[1] Two primary modes are accessible:
| Mode | Interaction Type | Resulting Architecture | Properties |
| Homomeric | Self-Association (Dimerization) | Closed Dimer | Discrete, bent-core mesogen.[1] Likely forms Smectic C (SmC) or Nematic phases.[2] High stability. |
| Heteromeric | Donor-Acceptor Complexation | Supramolecular Polymer | Linear or helical chains.[1] Formed by mixing with bifunctional acceptors (e.g., 4,4'-bipyridine).[1] Tunable viscosity and dynamic reversibility.[1] |
Assembly Logic Diagram
The following diagram illustrates the competitive pathways for 2,5-DBBA self-assembly.
Caption: Divergent assembly pathways for 2,5-DBBA driven by homomeric dimerization vs. heteromeric polymerization.
Experimental Protocols
Synthesis of 2,5-DBBA
Prerequisite: All reagents must be anhydrous.[1]
-
Starting Material: Gentisic acid (2,5-dihydroxybenzoic acid).[1][3][4][5]
-
Protection: Protect the carboxylic acid of gentisic acid (e.g., benzyl ester) to prevent self-esterification.[1]
-
Reaction: Gentisic acid + Benzyl bromide +
Benzyl 2,5-dihydroxybenzoate.[1]
-
-
Acylation (Arm Attachment):
-
Reagent: 4-(decyloxy)benzoyl chloride (prepared from 4-decyloxybenzoic acid +
). -
Protocol: Dissolve Benzyl 2,5-dihydroxybenzoate in dry DCM/Pyridine. Add 4-(decyloxy)benzoyl chloride (2.2 equiv) dropwise at 0°C. Stir at RT for 12h.
-
-
Deprotection:
-
Method: Catalytic hydrogenolysis (
, Pd/C) in THF/Ethanol to remove the benzyl group, restoring the free -COOH.[1]
-
-
Purification: Recrystallization from Ethanol/Toluene is critical to remove mono-substituted byproducts which act as chain terminators in supramolecular assembly.[1]
Preparation of Supramolecular Assemblies
To create the heteromeric H-bonded complex:
-
Weighing: Weigh equimolar amounts of 2,5-DBBA and the linker (e.g., 4,4'-bipyridine or 1,2-bis(4-pyridyl)ethylene).[1]
-
Solvent Mixing: Dissolve both components separately in THF (approx. 10 mg/mL).
-
Complexation: Mix solutions and sonicate for 10 minutes.
-
Slow Evaporation: Allow solvent to evaporate slowly at 40°C to promote thermodynamic equilibrium and ordered H-bond formation.[1]
-
Annealing: Heat the resulting solid to the isotropic phase and cool slowly (1°C/min) to develop liquid crystalline textures.
Characterization & Validation
Spectroscopic Validation (FTIR)
Trustworthiness in H-bonding claims requires spectral evidence.
| Functional Group | Free Monomer ( | H-Bonded Complex ( | Interpretation |
| O-H Stretch | ~3500 (Sharp, weak) | 2500–1900 (Broad, Fermi resonance) | Formation of strong H-bond network. |
| C=O Stretch (Acid) | ~1680–1700 | ~1665–1675 | Shift to lower wavenumber indicates H-bonding participation (dimerization). |
| C=N Stretch (Pyridine) | ~1590 | ~1600–1610 | Shift to higher wavenumber confirms protonation/H-bond acceptance.[1] |
Thermal & Structural Analysis
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat/Cool at 5°C/min.
-
Expected Signature: Look for a suppression of the crystallization peak and the emergence of new mesophase transitions (e.g.,
) in the complex compared to the pure acid.
Polarized Optical Microscopy (POM):
-
Schlieren Texture: Indicates Nematic or Smectic C phases.[1]
-
Mosaic/Fan Texture: Typical of higher-order Smectic or B-phases.[1]
-
Chirality Check: If domains rotate polarized light despite the molecule being achiral, this confirms the formation of a helical B-phase superstructure driven by the bent core.[1]
Supramolecular Engineering Applications
Tunable Viscosity (Rheological Switching)
The 2,5-DBBA/Bipyridine complex acts as a supramolecular polymer .[1]
-
Mechanism: At low temperatures, H-bonds are intact, creating long polymer chains with high viscosity.[1]
-
Stimulus: Heating breaks the H-bonds (unzipping), reverting the system to low-viscosity monomers.[1]
-
Application: Melt-processable liquid crystal elastomers and self-healing coatings.[1]
Dynamic Nanosegregation
The incompatibility between the aliphatic decyloxy tails and the aromatic bent core drives nanosegregation.
-
X-Ray Diffraction (XRD) Signature: Low-angle peaks (
) correspond to the layer spacing ( ). -
Significance: This segregation stabilizes the conductive aromatic channels, making these assemblies candidates for anisotropic charge transport layers in organic photovoltaics.[1]
References
-
Imrie, C. T., & Henderson, P. A. (2007).[1] Liquid crystal dimers and oligomers. Chemical Society Reviews.[1] [Link]
-
Reddy, R. A., & Tschierske, C. (2006).[1] Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry. [Link]
-
Paleos, C. M., & Tsiourvas, D. (2001).[1] Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals.[1][6][7][8][9][10][11][12] [Link]
-
Kato, T., et al. (2006).[1] Functional Liquid-Crystalline Assemblies: Self-Organized Soft Materials.[1] Angewandte Chemie International Edition. [Link]
-
Yeap, G. Y., et al. (2009).[1] Synthesis and mesomorphic properties of non-symmetric dimers involving 2,5-disubstituted-1,3,4-oxadiazoles. Molecular Crystals and Liquid Crystals.[1][8][10][11] [Link]
Sources
- 1. 2,5-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, 99.0 HPLC 490-79-9 [sigmaaldrich.com]
- 4. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Literature review of benzoic acid derivatives with decyloxy tails
The Decyloxy-Benzoic Interface: A Technical Guide to 4-(Decyloxy)benzoic Acid Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Materials Scientists, and Pharmacologists
Executive Summary
This guide analyzes the physicochemical and pharmacological architecture of 4-(decyloxy)benzoic acid (10OBA) . While historically categorized as a "calamitic mesogen" in liquid crystal engineering due to its ability to form supramolecular hydrogen-bonded dimers, 10OBA presents a compelling scaffold for drug development. Its C10 (decyl) tail provides a critical lipophilic anchor (LogP ~6.1), enabling membrane permeation modulation, while the benzoic acid head group retains versatile conjugation potential for prodrug design and antimicrobial pharmacophores.
Part 1: Chemical Architecture & Synthesis Strategy
The synthesis of 4-(decyloxy)benzoic acid requires precise control over the Williamson ether synthesis to prevent side reactions (e.g., esterification of the carboxylic acid). The preferred industrial and research-grade route utilizes the Ester-Intermediate Protocol , which protects the carboxylic acid moiety during alkylation.
Mechanistic Logic
-
Protection: Ethyl 4-hydroxybenzoate is used instead of the free acid. This prevents the formation of the decyl ester byproduct and ensures the alkyl halide reacts exclusively with the phenoxide ion.
-
Alkylation (SN2): The phenoxide ion, generated by a weak base (
), attacks 1-bromodecane. The polar aprotic solvent (DMF or Acetone) stabilizes the transition state. -
Hydrolysis: Saponification restores the carboxylic acid.
Experimental Protocol: Synthesis of 4-(Decyloxy)benzoic Acid
Reagents:
-
Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol)
-
1-Bromodecane (22.1 g, 0.1 mol)
-
Potassium Carbonate (
, anhydrous, 27.6 g, 0.2 mol) -
Acetone (Dry, 250 mL) or DMF (for faster kinetics)
-
Potassium Hydroxide (KOH, 10% aq. solution)
Step-by-Step Methodology:
-
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-hydroxybenzoate in dry acetone. Add anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 1-bromodecane dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting phenol disappears. -
Workup (Intermediate): Filter off the inorganic salts (
, unreacted ) while hot. Evaporate the solvent under reduced pressure to yield the crude ethyl 4-(decyloxy)benzoate. -
Hydrolysis: Dissolve the crude ester in 100 mL Ethanol. Add 50 mL of 10% KOH solution. Reflux for 3 hours.
-
Acidification: Cool the solution and pour into 300 mL ice-water. Acidify with concentrated HCl to pH 2. The white precipitate is the target acid.
-
Purification: Recrystallize from Ethanol or Glacial Acetic Acid to yield white crystalline needles.
-
Validation: Melting Point should be 96–97°C .
-
Visualization: Synthesis Pathway
Part 2: Physicochemical Characterization (The Mesogenic Core)
4-(Decyloxy)benzoic acid is a classic calamitic mesogen . Unlike standard pharmaceutical solids, it exhibits liquid crystalline phases between its melting point and clearing point. This behavior is driven by the formation of cyclic hydrogen-bonded dimers .
Supramolecular Dimerization
In the solid and mesophase states, two 10OBA molecules align head-to-head. The carboxylic acid groups form a doubly hydrogen-bonded ring (an eight-membered ring system), effectively doubling the molecular length. This "dimer" behaves as the fundamental rod-like unit responsible for the liquid crystal properties.
-
Nematic Phase (N): Molecules have long-range orientational order but no positional order.
-
Smectic Phase (SmC/SmA): Molecules form layers; the decyl tails interdigitate, stabilizing the layered structure via Van der Waals forces.
Thermal Transitions (Typical):
-
Crystal
Smectic C: ~97°C -
Smectic C
Nematic: ~124°C -
Nematic
Isotropic Liquid: ~147°C
Visualization: Dimerization & Phase Behavior
Part 3: Biological & Pharmacological Interface[1][2][3]
While primarily known in materials science, the decyloxy tail confers specific pharmacological properties relevant to drug design, particularly in Structure-Activity Relationship (SAR) studies involving lipophilicity modulation.
Lipophilicity and Membrane Permeability
The decyl chain (
-
Benzoic Acid LogP: ~1.9
-
4-(Decyloxy)benzoic Acid LogP: ~6.1 (Predicted)[1]
Implication: 10OBA is highly lipophilic. In drug delivery, it can serve as a "lipid anchor" to drag polar warheads across the blood-brain barrier or bacterial cell walls. However, its high LogP suggests it may get trapped in the lipid bilayer, which is a mechanism often exploited for membrane disruption in antimicrobial applications.
Antimicrobial Potential (The "Cutoff" Effect)
Alkoxybenzoic acids exhibit antimicrobial activity that follows a parabolic curve relative to chain length.
-
Short Chains (C1-C4): Low activity due to poor membrane affinity.
-
Medium Chains (C8-C10): Peak Activity. The decyl tail is often optimal for disrupting the phospholipid bilayer of Gram-positive bacteria (
). -
Long Chains (>C12): Activity drops (Cutoff effect) due to solubility issues and steric hindrance preventing cell wall penetration.
Comparative Data Table: Alkoxybenzoic Acid Properties
| Derivative | Chain Length | LogP (Est.) | Melting Point | Primary Application |
| 4-Methoxybenzoic acid | C1 | 2.2 | 182°C | Preservative / Intermediate |
| 4-Butoxybenzoic acid | C4 | 3.5 | 147°C | LC Mesogen |
| 4-(Decyloxy)benzoic acid | C10 | 6.1 | 97°C | LC / Membrane Probe |
| 4-Dodecyloxybenzoic acid | C12 | 7.1 | 95°C | LC / Estrogenic (Paraben analog) |
Visualization: SAR & Lipophilicity Logic
References
-
Preparation of 4-(decyloxy)benzaldehyde (via 4-decyloxybenzoic acid). PrepChem. Retrieved from [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal. Birol Işık et al.[2][3] (2026).[4][3] ResearchGate. Retrieved from [Link]
-
Thermal and optical studies on induced smectic phases... decyloxy benzoic acid. Taylor & Francis. Retrieved from [Link]
-
4-(Decyloxy)benzoic acid | C17H26O3 | CID 138527. PubChem.[1] Retrieved from [Link]
Sources
- 1. 4-(Decyloxy)benzoic acid | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liqu" by BİROL IŞIK, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
Thermal stability and decomposition temperatures of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
An In-Depth Technical Guide to the Projected Thermal Stability and Decomposition of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the projected thermal stability and decomposition profile of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds to forecast its thermal behavior. We delve into the anticipated decomposition pathways, drawing on established principles of organic chemistry and thermal analysis. Standard methodologies for empirically determining these properties, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed with an emphasis on experimental design and data interpretation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the thermal characteristics of complex aromatic esters.
Introduction and Molecular Profile
This compound is a complex organic molecule characterized by a central 2,5-dihydroxybenzoic acid core, which is esterified at both hydroxyl groups with 4-(decyloxy)benzoic acid. The molecule's structure, featuring a combination of aromatic rings, ester linkages, and long aliphatic decyloxy chains, suggests its potential utility in fields such as liquid crystals, polymer science, or as a specialized drug delivery vehicle. Understanding the thermal stability of this compound is paramount for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures.
The key structural features that will dictate its thermal behavior are:
-
Aromatic Core: The inherent stability of the benzene rings.
-
Ester Linkages: These are typically the most thermally labile points in the molecule.
-
Carboxylic Acid Group: This functional group can undergo decarboxylation at elevated temperatures.
-
Decyloxy Chains: The long alkyl chains can influence the molecule's melting behavior and may undergo scission at high temperatures.
Below is a visualization of the molecular structure of this compound.
Caption: Chemical structure of this compound.
Projected Thermal Stability and Decomposition
Insights from Analogous Structures
The thermal stability of this compound can be estimated by examining its constituent parts and related molecules.
-
4-(Decyloxy)benzoic Acid: This building block is a liquid crystalline material.[1] DSC thermograms of 4-(decyloxy)benzoic acid show phase transitions, but its decomposition temperature is expected to be significantly higher than its melting point.[2]
-
Aromatic Esters: The thermal decomposition of aromatic polyesters often begins with the cleavage of the ester linkage.[3] This breakdown can occur at temperatures below 350°C.[3] For many aromatic esters, the onset of degradation ranges from approximately 70°C to 220°C, with complete degradation by 350°C for some compounds.[4]
-
Long Alkoxy Chains: The presence of long pentyloxy chains in some aromatic polyesters leads to their removal below 350°C through the formation of alkanes and alkenes.[3] This suggests that the decyloxy chains in the target molecule are likely to be cleaved in the initial stages of thermal decomposition.
-
2,5-Dihydroxybenzoic Acid: This central core has a melting point in the range of 200-208°C.[5] Studies on its thermal desorption show significant volatilization and some decomposition (dehydration, condensation, and decarboxylation) at temperatures between 110°C and 160°C under vacuum.[6]
-
Related Liquid Crystalline Compounds: A study on 4-(4-alkyloxyphenylazo) benzoic acids, which also contain a benzoic acid moiety and a long alkoxy chain, showed that the onset of thermal degradation for the decyloxy derivative occurs around 340-353°C.[7]
Projected Decomposition Profile
Based on the information from analogous compounds, a multi-stage decomposition process for this compound is anticipated.
Projected Quantitative Data
| Thermal Event | Projected Temperature Range (°C) | Associated Mass Loss (%) | Probable Species Lost |
| Initial Decomposition | 220 - 350 | ~50-60% | Decyloxy chains (as decene/decanol), potentially some decarboxylation of the benzoic acid groups. |
| Main Decomposition | 350 - 500 | ~30-40% | Cleavage of ester linkages, fragmentation of the central benzoic acid core. |
| Final Degradation | >500 | ~5-10% | Charring and slow decomposition of the remaining aromatic structures. |
Projected Decomposition Mechanism
The thermal degradation is likely initiated by the cleavage of the ester bonds, which are the most susceptible to thermal stress. Two primary pathways for ester decomposition are plausible:
-
β-Hydride Elimination: The decyloxy chains possess β-hydrogens, making them susceptible to a concerted elimination reaction to form 1-decene and a carboxylic acid.
-
Homolytic Cleavage: At higher temperatures, the C-O bonds of the ester can break homolytically to form radical intermediates, which would then undergo further reactions.
The carboxylic acid group on the central ring is also expected to undergo decarboxylation, releasing carbon dioxide. A proposed workflow for the thermal decomposition is illustrated below.
Caption: Projected thermal decomposition workflow.
Standard Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition temperatures of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A standard heating rate of 10 K/min.
-
Temperature Range: 25°C to 600°C, or higher if complete decomposition is not observed.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, other phase transitions, and the enthalpy changes associated with these transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from 25°C to a temperature above the expected melting point at a rate of 10 K/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool back to 25°C at a rate of 10 K/min.
-
A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization) transitions.
-
Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.
-
The following diagram outlines the workflow for a comprehensive thermal analysis of the target compound.
Caption: Workflow for comprehensive thermal analysis.
Conclusion
While direct experimental data on the thermal properties of this compound is not currently available in the public domain, a detailed projection of its thermal behavior can be made based on the analysis of structurally similar compounds. The molecule is expected to exhibit a multi-stage decomposition profile, with initial degradation likely occurring in the 220-350°C range, primarily involving the loss of the decyloxy side chains and potentially decarboxylation. The more stable aromatic core and ester linkages are projected to decompose at higher temperatures, between 350°C and 500°C. For definitive characterization, the detailed TGA and DSC protocols provided in this guide should be followed. This information is critical for the rational design of experimental processes involving this compound, ensuring its integrity and the safety of its handling.
References
-
Dhar, R. (2019). Enhancement in the thermal stability of the mesophases of 4-n-(decyloxy) benzoic acid due to Li ion beam irradiation. AIP Publishing. Available at: [Link]
-
Mishra, M. K., & Singh, S. P. (2012). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. ResearchGate. Available at: [Link]
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Decyloxy)benzoic acid (CAS 5519-23-3). Cheméo. Available at: [Link]
-
Tshifularo, C. M., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. PMC. Available at: [Link]
-
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
-
Unknown. (2007). Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid and poly(p-methacryloyloxybenzoic acid) and their graft copolymers with polypropylene, Part II. OpenMETU. Available at: [Link]
-
Ehlers, G. F. L., Fisch, K. R., & Powell, W. R. (1969). STUDIES OF THE BREAKDOWN MECHANISM OF POLYMERS. II. THE THERMAL DECOMPOSITION OF SOME AROMATIC POLYESTERS AND A POLYARYLENESULFONATE. DTIC. Available at: [Link]
-
Sahan, F., & Arslan, M. (2018). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. PMC. Available at: [Link]
-
Wallace, W. E., et al. (2005). 2,5-Dihydroxybenzoic acid: laser desorption/ionisation as a function of elevated temperature. International Journal of Mass Spectrometry. Available at: [Link]
-
Wallace, W. E., et al. (2005). 2,5-Dihydroxybenzoic Acid: Laser Desorption/Ionisation as a Function of Elevated Temperature. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-ジヒドロキシ安息香酸 suitable for matrix substance for MALDI-MS, >99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-Dihydroxybenzoic Acid: Laser Desorption/Ionisation as a Function of Elevated Temperature | NIST [nist.gov]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Technical Guide: Optical Properties and Birefringence of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid Derivatives
Executive Summary
This technical guide provides a rigorous analysis of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid , a functional derivative belonging to the class of bent-core (banana-shaped) liquid crystals (LCs). Unlike conventional calamitic (rod-like) mesogens, this molecule exhibits unique optical anisotropy and phase behavior driven by its non-linear molecular architecture and the capacity for supramolecular assembly via hydrogen bonding.
For researchers in drug development and materials science, understanding this compound offers dual utility:
-
Material Science: It serves as a precursor for high-birefringence optical films and biaxial nematic phases.
-
Pharmaceutical Context: The supramolecular dimerization mimics drug-receptor interactions and polymorphism, providing a robust model for studying solid-state phase transitions and solubility-limiting aggregation.
Molecular Architecture & Supramolecular Assembly[1]
The defining feature of this molecule is the 2,5-disubstituted benzoic acid core . The steric hindrance between the central carboxyl group and the lateral ester wings forces the molecule into a kinked, bent conformation (angle
The Hydrogen-Bonding Dimerization Mechanism
In its monomeric form, the molecule is asymmetric. However, the free carboxylic acid moiety (–COOH) at position 1 facilitates intermolecular hydrogen bonding. This leads to the formation of a supramolecular dimer , effectively doubling the mesogenic core length and creating a symmetric bent-core structure essential for stable mesophase formation.
Key Structural Implications:
-
Monomer: Asymmetric, high polarity, potential for solubility in polar organic solvents.
-
Dimer: Symmetric, reduced polarity, favored in the mesophase (liquid crystal state).
Visualization of Synthesis and Assembly
The following diagram outlines the synthesis pathway from Gentisic acid and the subsequent supramolecular dimerization.
Figure 1: Synthetic pathway transforming Gentisic acid into the supramolecular bent-core dimer via Steglich esterification and self-assembly.
Optical Properties and Birefringence[2][3][4][5]
The optical utility of this compound derivatives lies in their high refractive index anisotropy (
Birefringence ( ) Physics
Birefringence is defined as the difference between the extraordinary (
Due to the high electron density of the three aromatic rings and the ester linkages, this class of molecules typically exhibits high birefringence (
-
Ordinary Axis (
): Perpendicular to the long molecular axis. -
Extraordinary Axis (
): Parallel to the supramolecular long axis.
Cybotactic Clusters and Flow Birefringence
A critical phenomenon observed in this derivative is the formation of cybotactic clusters in the isotropic phase. Even above the clearing point (isotropic liquid), small nanoscale domains retain smectic-like layer ordering.
-
Effect: This results in exceptionally large flow birefringence.[6]
-
Relevance: Useful for sensing shear stress or microfluidic flow monitoring.
Optical Data Summary
| Property | Typical Value / Range | Determinant Factor |
| Birefringence ( | 0.15 – 0.25 | Aromatic core density & packing |
| Refractive Index ( | 1.55 – 1.65 | Electronic polarizability |
| Optical Texture | Schlieren (Nematic) or Focal Conic (Smectic) | Phase topology |
| UV Absorption ( | ~260 nm, ~310 nm |
Experimental Protocols
Synthesis Protocol (Self-Validating)
Objective: Synthesize this compound.
Reagents:
-
2,5-Dihydroxybenzoic acid (Gentisic acid)
-
4-(Decyloxy)benzoic acid (2.2 equivalents)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Gentisic acid and 22 mmol of 4-(decyloxy)benzoic acid in 50 mL dry dichloromethane under nitrogen atmosphere.
-
Catalyst Addition: Add 2 mmol DMAP (catalyst).
-
Coupling: Cool to 0°C. Dropwise add 22 mmol DCC dissolved in 10 mL dichloromethane.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours.
-
Self-Validation Check: The formation of a white precipitate (dicyclohexylurea, DCU) confirms the reaction is progressing.
-
-
Filtration: Filter off the DCU byproduct.
-
Purification: Wash the filtrate with 5% acetic acid (to remove DMAP), then water. Dry over MgSO4.
-
Recrystallization: Recrystallize from ethanol/ethyl acetate to yield white/off-white needles.
-
Purity Check: Thin Layer Chromatography (TLC) should show a single spot distinct from the starting materials.
-
Optical Characterization Workflow
To accurately determine the phase behavior and birefringence, a multi-modal approach is required.
Figure 2: Integrated workflow for characterizing liquid crystalline phases and optical transitions.
Protocol for Birefringence Measurement:
-
Cell Preparation: Use a commercially available LC cell (5
m gap) with planar alignment (rubbed polyimide). -
Filling: Fill the cell with the sample via capillary action at a temperature 5°C above the isotropic transition.
-
Cooling: Cool slowly (0.5°C/min) to the mesophase.
-
Measurement: Place the cell between crossed polarizers in a microscope equipped with a Berek compensator or use the Michel-Levy interference color chart method.
-
Calculation:
, where is the retardance and is the cell thickness.
Applications in Research & Development
Optical Switching & Storage
The bent-core nature allows for polar switching even in achiral phases (B-phases). This molecule can be used to develop bistable optical switches where an electric field reorients the polar clusters, changing the birefringence and transmission.
Drug Delivery Systems (LCNPs)
Liquid Crystal Nanoparticles (LCNPs) derived from this supramolecular system can encapsulate hydrophobic drugs within the aliphatic tails (decyloxy chains) while maintaining stability in aqueous media via the carboxylic acid interface. The phase transition temperature can be tuned to trigger drug release upon heating (e.g., hyperthermia therapy).
References
-
Synthesis of Bent-Core Mesogens: Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry, 16(10), 907-961. Link
-
Supramolecular Hydrogen Bonding in LCs: Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127-1161. Link
-
Flow Birefringence in Bent-Core Systems: Bailey, C., et al. (2009). Large flow birefringence of nematogenic bent-core liquid crystals. Physical Review E, 80, 031703. Link
-
Characterization Techniques (POM & DSC): Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. Link
Sources
Methodological & Application
Step-by-step synthesis protocol for 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
An Application Note for the Synthesis of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
Introduction
This compound is a complex organic molecule belonging to the class of aromatic esters. Its structure, featuring a central benzoic acid core with two substituted benzoyl groups, suggests potential applications in materials science, particularly in the field of liquid crystals, where molecular shape and polarity are critical determinants of mesophase behavior. The long decyloxy chains provide solubility in organic media and can influence the self-assembly properties of the molecule. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, intended for researchers in organic synthesis, materials science, and drug development. The protocol is based on well-established esterification principles, specifically the acylation of phenolic hydroxyl groups.
Overall Synthetic Scheme
The synthesis is a multi-step process beginning with commercially available starting materials. The overall strategy involves two primary stages: 1) Preparation of the key acylating agent, 4-(decyloxy)benzoyl chloride, and 2) The final double esterification of 2,5-dihydroxybenzoic acid (gentisic acid).
Stage 1: Preparation of 4-(decyloxy)benzoyl chloride
Stage 2: Synthesis of this compound
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic procedure, from starting materials to the final purified product.
Quantitative Data and Reagents
The following table summarizes the reagents required for the synthesis, based on a 10 mmol scale for the final reaction step.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Notes |
| Stage 1A: Ether Synthesis | |||||
| 4-Hydroxybenzoic acid | 138.12 | 25.0 | 3.45 | - | Starting material |
| 1-Bromodecane | 221.19 | 27.5 | 6.08 | 5.2 | 1.1 eq. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 50.0 | 6.91 | - | Base, 2.0 eq. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 100 | Solvent |
| Stage 1B: Acid Chloride Formation | |||||
| 4-(decyloxy)benzoic acid | 278.40 | 22.0 | 6.12 | - | Product from Stage 1A |
| Thionyl Chloride (SOCl₂) | 118.97 | 44.0 | 5.23 | 3.2 | Chlorinating agent, 2.0 eq.[1] |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 1 (cat.) | Catalyst[2] |
| Toluene | 92.14 | - | - | 50 | Solvent |
| Stage 2: Esterification | |||||
| 2,5-Dihydroxybenzoic acid | 154.12 | 10.0 | 1.54 | - | Starting material[3] |
| 4-(decyloxy)benzoyl chloride | 296.84 | 22.0 | 6.53 | - | Acylating agent from Stage 1B, 2.2 eq. |
| Pyridine | 79.10 | 30.0 | 2.37 | 2.4 | Base and catalyst, 3.0 eq. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 150 | Solvent |
Experimental Protocols
Part A: Synthesis of 4-(decyloxy)benzoic acid
This procedure follows a standard Williamson ether synthesis to attach the decyl chain to the phenolic hydroxyl group.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (3.45 g, 25.0 mmol), potassium carbonate (6.91 g, 50.0 mmol), and N,N-dimethylformamide (DMF, 100 mL).
-
Addition of Alkyl Halide: While stirring, add 1-bromodecane (6.08 g, 27.5 mmol) to the suspension.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. A white precipitate will form. Stir the suspension for 30 minutes, then acidify to pH ~2 with concentrated HCl.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold hexane.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield 4-(decyloxy)benzoic acid as a white crystalline solid. Dry the product under vacuum.
Scientist's Note: Potassium carbonate acts as the base to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Using a slight excess of the alkyl bromide ensures complete consumption of the starting phenol. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.
Part B: Synthesis of 4-(decyloxy)benzoyl chloride
This step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the subsequent esterification.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), suspend 4-(decyloxy)benzoic acid (6.12 g, 22.0 mmol) in toluene (50 mL).
-
Addition of Reagents: Add a catalytic amount of DMF (3-4 drops).[2] Then, add thionyl chloride (3.2 mL, 44.0 mmol) dropwise at room temperature.[1]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solid should dissolve as the reaction proceeds. The evolution of SO₂ and HCl gas will be observed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-(decyloxy)benzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Scientist's Note: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[2] The reaction is catalyzed by DMF. The work-up under reduced pressure is critical to remove all volatile reactants and byproducts, as residual thionyl chloride can interfere with the subsequent esterification step. Other chlorinating agents like oxalyl chloride can also be used.[4][5]
Part C: Synthesis of this compound
This is the final step, a double Schotten-Baumann-type acylation to form the target molecule.
-
Reaction Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2,5-dihydroxybenzoic acid (1.54 g, 10.0 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Add pyridine (2.4 mL, 30.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 4-(decyloxy)benzoyl chloride (6.53 g, ~22.0 mmol) from Part B in 50 mL of anhydrous THF. Add this solution dropwise to the cooled 2,5-dihydroxybenzoic acid solution over 30-45 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. A precipitate of pyridinium hydrochloride will form.
-
Work-up: Quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Scientist's Note: This reaction is an esterification of the two phenolic hydroxyl groups of gentisic acid.[6] Pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst.[7][8] Running the reaction under an inert (nitrogen) atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the reactive acyl chloride.
Purification and Characterization
-
Purification: The crude solid obtained from the work-up should be purified by recrystallization. A suitable solvent system would be ethyl acetate/hexane or ethanol. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration and dry under high vacuum.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the methylene protons of the decyloxy chains (a triplet at ~4.0 ppm for -OCH₂-), the aliphatic chain protons, and a terminal methyl group triplet.
-
¹³C NMR: Will show distinct signals for the carboxyl carbon, ester carbonyl carbons, and the various aromatic and aliphatic carbons.
-
FT-IR: Look for characteristic strong C=O stretching vibrations for the ester (~1740 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups, and C-O stretching bands.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Safety Precautions
-
Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Reacts violently with water.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Organic Solvents (THF, DMF, Toluene, Ethyl Acetate): Flammable and should be handled away from ignition sources.
-
Acids (HCl): Corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, throughout the entire procedure.
References
- Zhang, Z., Ge, Z., Wang, Y., Sun, J., Jia, Y., Tian, M., & Yao, D. (2023).
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- Hadinugroho, W. A., Setyadi, A., & Tjahjono, D. H. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega.
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Application Notes & Protocols for Thin-Film Fabrication Using 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
Abstract
This document provides a comprehensive technical guide for the fabrication of high-quality thin films using 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid, a key member of the bent-core (or "banana-shaped") liquid crystal (B-LC) family. These molecules are of significant scientific interest due to their capacity for complex self-assembly, leading to mesophases with unique polar, chiral, and electro-optical properties not found in conventional rod-shaped liquid crystals.[1][2] This guide is intended for researchers, materials scientists, and professionals in drug development and organic electronics. We present detailed, field-proven protocols for three primary fabrication methods: Langmuir-Blodgett deposition, Spin Coating, and Physical Vapor Deposition. Each protocol is accompanied by an explanation of the underlying scientific principles, process optimization parameters, and essential characterization techniques, ensuring both reproducibility and a deep understanding of the structure-property relationships in the resulting films.
Introduction: The Significance of this compound
This compound is a thermotropic liquid crystal characterized by its non-linear, or bent, molecular architecture. This unique shape is the origin of its fascinating material properties. Unlike their linear, calamitic counterparts which typically exhibit uniaxial nematic phases, bent-core mesogens (BCMs) can form exotic, ordered fluid phases, including those with spontaneous polar ordering and chirality, even though the molecules themselves are achiral.[1][2]
The structure consists of a central benzoic acid core linked to two para-decyloxybenzoyl side arms, creating the characteristic "banana" shape. This molecular geometry frustrates simple parallel packing and instead promotes the formation of complex, layered (smectic) or columnar structures. Within these layers, the bent shape can lead to a spontaneous packing polarity, making the material ferroelectric or antiferroelectric.[1][3] Harnessing these properties in thin films is paramount for their application in next-generation technologies, including:
-
Fast-switching optical displays with wide viewing angles.[1]
-
Non-linear optical (NLO) devices.
-
Optical data storage. [1]
-
Biosensors and stimuli-responsive surfaces. [4]
The successful fabrication of functional films from this material is critically dependent on achieving macroscopic control over molecular orientation. The following sections detail the methodologies to achieve this control.
Core Principles of Bent-Core Molecular Assembly
Understanding the forces that govern the self-assembly of this compound is crucial for selecting and optimizing a fabrication method.
-
Hierarchical Self-Assembly: BCMs often form nano-sized clusters of layered molecules, known as cybotactic groups, even within the less-ordered nematic phase.[5] This tendency toward layered packing is a foundational aspect of their behavior.
-
Influence of Interfaces: The orientation of BCMs is highly sensitive to interfaces, whether it be an air-water interface (as in Langmuir-Blodgett techniques), a solid substrate, or the free surface of a growing film during vapor deposition. This sensitivity is the primary lever we can use to control film structure.
-
Role of the Carboxylic Acid Group: The terminal carboxylic acid group (-COOH) on the central ring provides a site for strong intermolecular hydrogen bonding and allows for pH-dependent interactions at an aqueous interface, a key feature exploited in the Langmuir-Blodgett method.[6]
Below is a conceptual diagram illustrating the relationship between the molecular structure and its potential for ordered thin-film formation.
Caption: Logical flow from molecular structure to resulting film properties.
Fabrication Method 1: Langmuir-Blodgett (LB) Deposition
The Langmuir-Blodgett technique offers unparalleled control over molecular packing at the molecular level. It involves creating a monolayer of molecules at the air-water interface (a Langmuir film) and subsequently transferring this layer onto a solid substrate.[7] This method is particularly well-suited for amphiphilic or surface-active molecules like the target benzoic acid derivative.
Causality and Rationale
The carboxylic acid headgroup provides the necessary hydrophilic anchor to the water subphase, while the hydrophobic benzoyl arms and decyloxy tails orient away from the water. By mechanically compressing this monolayer with barriers, we can precisely control the two-dimensional packing density (measured as area per molecule) and induce phase transitions within the monolayer before transfer.[5] This control is essential for achieving a well-ordered, macroscopically aligned film.[5]
Detailed Protocol
A. Materials & Reagents
-
This compound
-
Spreading Solvent: Chloroform, HPLC grade
-
Subphase: Ultrapure water (resistivity > 18 MΩ·cm)
-
Substrates: Silicon wafers (piranha-cleaned), quartz slides, or freshly cleaved mica
-
Cleaning Solution: Piranha solution (H₂SO₄:H₂O₂ 3:1 mixture, EXTREME CAUTION )
B. Equipment
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)
-
Syringe for spreading solution
-
Dipping mechanism for substrate transfer
C. Workflow Diagram
Caption: Workflow for Langmuir-Blodgett (LB) film deposition.
D. Step-by-Step Procedure
-
Solution Preparation: Prepare a dilute solution of the BCM in chloroform (e.g., 0.1 mg/mL).[5] Ensure the compound is fully dissolved.
-
Subphase Preparation: Fill the cleaned LB trough with ultrapure water. Allow the temperature to stabilize (typically 20-22 °C).
-
Spreading: Using a microsyringe, carefully spread the solution dropwise onto the water surface.
-
Solvent Evaporation: Wait for 15-20 minutes to allow the chloroform to evaporate completely, leaving a gaseous monolayer of BCM molecules.
-
Compression: Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 10-50 cm²/min).[5] Record the surface pressure (Π) versus the area per molecule (A). This isotherm will reveal different phase behaviors of the monolayer.
-
Deposition: Once the desired surface pressure is reached and stabilized (a typical target for a condensed phase is 10-20 mN/m), begin the transfer.[6][7]
-
Immerse the clean substrate vertically into the subphase before compressing the film.
-
Withdraw the substrate slowly and smoothly (e.g., 1-5 mm/min) through the monolayer. The film will adhere to the substrate surface. This process can be repeated to create multilayer films.[8]
-
-
Drying: Gently dry the deposited film under a stream of dry nitrogen.
Process Parameters & Expected Results
| Parameter | Typical Value | Rationale & Expected Outcome |
| Solution Concentration | 0.1 - 0.5 mg/mL | Affects the initial surface density. Too high can lead to aggregate formation upon spreading. |
| Compression Rate | 10 - 70 cm²/min[5] | A slow rate ensures the monolayer remains in equilibrium during phase transitions, preventing film collapse. |
| Deposition Pressure | 10 - 30 mN/m[5][7] | This pressure corresponds to a condensed, ordered liquid or solid phase on the water surface, ensuring a densely packed film is transferred. |
| Dipping Speed | 1 - 5 mm/min | Slow speeds are critical for uniform monolayer transfer and minimizing defects. |
Expected Outcome: The LB technique can produce highly ordered films, often forming a bilayer structure on the substrate with a bottom layer of flat-lying molecules and an upper layer of more upright molecules.[7] The total monolayer thickness is expected to be in the range of 5-6 nm.[6]
Fabrication Method 2: Spin Coating
Spin coating is a rapid, scalable method for producing thin films from solution, widely used in the organic electronics industry. It is less precise in controlling molecular orientation than the LB method but is highly effective for achieving uniform thickness over large areas.
Causality and Rationale
The process involves depositing a solution onto a spinning substrate. Centrifugal force spreads the liquid, while solvent evaporation causes the film to thin and solidify.[9][10] For liquid crystalline materials, the rapid evaporation and strong shear forces during spinning can influence the final molecular arrangement. The choice of solvent is critical; its volatility and interaction with the solute will dictate the time available for molecular self-organization before the film is kinetically trapped in a glassy or polycrystalline state.
Detailed Protocol
A. Materials & Reagents
-
This compound
-
Solvents: Toluene, Chlorobenzene, or Tetrahydrofuran (THF)
-
Substrates: Glass, Silicon, ITO-coated glass
-
Substrate cleaning agents (e.g., Isopropanol, Acetone, Deionized water)
B. Equipment
-
Spin coater with vacuum chuck
-
Micropipette
-
Hotplate
C. Workflow Diagram
Caption: General workflow for the spin coating process.
D. Step-by-Step Procedure
-
Solution Preparation: Dissolve the BCM in a suitable solvent to a concentration of 5-20 mg/mL. Gentle heating or sonication may be required. Filter the solution through a 0.2 µm PTFE syringe filter to remove particulates.
-
Substrate Preparation: Thoroughly clean the substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun. An optional surface treatment (e.g., with HMDS or a self-assembled monolayer) can be used to modify surface energy.
-
Deposition: Place the substrate on the spin coater chuck. Using a micropipette, dispense a fixed volume of the solution to cover the center of the substrate.
-
Spinning: Immediately start the spin coater. A typical two-stage process is used:
-
Stage 1 (Spread): Low speed (e.g., 500 rpm for 5-10 seconds) to evenly distribute the solution.
-
Stage 2 (Thinning): High speed (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness.[11]
-
-
Annealing: Transfer the coated substrate to a hotplate for thermal annealing. The annealing temperature should be within the material's liquid crystalline phase range to promote molecular ordering and remove residual solvent. Cool the substrate slowly to room temperature.
Process Parameters & Expected Results
| Parameter | Typical Value Range | Rationale & Expected Outcome |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration generally leads to thicker films. |
| Spin Speed (Stage 2) | 1000 - 5000 rpm | Film thickness is roughly proportional to the inverse square root of the spin speed. Higher speeds result in thinner films.[11] |
| Solvent Volatility | (e.g., THF > Toluene > Chlorobenzene) | A less volatile solvent provides more time for molecular self-assembly during the spinning process, potentially leading to better-ordered films. |
| Annealing Temperature | Varies (must be in LC phase) | Annealing provides thermal energy for molecules to overcome kinetic barriers and arrange into a thermodynamically favorable, ordered state. |
Expected Outcome: Spin coating produces films of uniform thickness (typically 20-200 nm). The degree of molecular order is highly dependent on the solvent and annealing conditions. Without annealing, a largely amorphous or poorly ordered film may result. With proper annealing, polycrystalline domains with liquid crystalline order can be achieved.
Fabrication Method 3: Physical Vapor Deposition (PVD)
PVD is a solvent-free technique where the material is evaporated in a high-vacuum chamber and subsequently condenses onto a temperature-controlled substrate. This method can produce exceptionally smooth, uniform, and pure films, with molecular orientation tunable by adjusting the substrate temperature.[12]
Causality and Rationale
In a high vacuum, molecules travel from the evaporation source to the substrate with minimal collisions. Upon arrival, their mobility on the substrate surface is governed by the substrate temperature (T_sub).
-
At low T_sub (relative to the glass transition temperature, T_g): Molecules have low surface mobility and are "stuck" where they land, often resulting in an amorphous glass with molecules lying parallel to the substrate to maximize surface contact.[12]
-
At T_sub near T_g: Molecules have sufficient mobility to reorient before being buried by subsequent incoming molecules. This allows them to find lower energy configurations, often leading to highly ordered structures with molecules oriented perpendicular to the substrate.[12]
This temperature-dependent ordering mechanism provides a powerful tool for creating highly anisotropic films.
Detailed Protocol
A. Materials & Reagents
-
High-purity (>99.5%) this compound powder
-
Substrates: Silicon, quartz, ITO-coated glass
B. Equipment
-
High-vacuum deposition chamber (<10⁻⁶ Torr)
-
Effusion cell (Knudsen cell) or other low-temperature evaporation source
-
Substrate holder with integrated heating/cooling and temperature control
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
C. Workflow Diagram
Caption: Process flow for Physical Vapor Deposition (PVD).
D. Step-by-Step Procedure
-
Preparation: Place the BCM powder into the effusion cell and mount the clean substrate onto the temperature-controlled holder.
-
Evacuation: Pump the chamber down to a high vacuum (base pressure < 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules.
-
Temperature Control: Set the substrate to the desired deposition temperature. This is the most critical parameter for controlling molecular orientation.
-
Evaporation: Gradually heat the effusion cell until the desired deposition rate is achieved, as measured by the QCM (typically 0.05-0.2 nm/s).
-
Deposition: Open the shutter between the source and the substrate to begin film growth. Continue deposition until the target thickness is reached.
-
Cool-down: After deposition, close the shutter and allow both the source and the substrate to cool down before venting the chamber with an inert gas like nitrogen.
Process Parameters & Expected Results
| Parameter | Typical Value Range | Rationale & Expected Outcome |
| Base Pressure | < 10⁻⁶ Torr | Minimizes contamination and ensures ballistic transport of molecules. |
| Deposition Rate | 0.05 - 0.2 nm/s | A slow rate allows time for molecules to equilibrate on the surface, promoting better-ordered structures. |
| Substrate Temperature (T_sub) | 0.7 T_g to 1.0 T_g | Crucial Control Parameter. Deposition near T_g promotes homeotropic (perpendicular) alignment, while lower temperatures favor planar (parallel) alignment.[12] |
Expected Outcome: PVD can produce highly uniform, molecularly flat, and anisotropic films. By precisely controlling the substrate temperature, the molecular orientation can be tuned from perpendicular to parallel relative to the substrate surface.[12]
Essential Characterization Techniques
Once a film is fabricated, its structure and properties must be verified.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the film's surface topography, revealing features like terraces, domain boundaries, and roughness.[7][13] |
| X-ray Reflectivity (XRR) | A powerful technique for accurately measuring film thickness, density, and roughness. For multilayer films, it can resolve the structure of individual layers.[6][7] |
| Polarized Optical Microscopy (POM) | Used to identify liquid crystalline textures and assess the macroscopic alignment and uniformity of the film. Birefringent textures are indicative of molecular order.[14] |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from the film to determine optical constants (refractive index) and thickness. Anisotropy in the optical constants reveals the average molecular orientation.[12] |
| Grazing-Incidence X-ray Scattering (GIXS) | Provides detailed information about the in-plane and out-of-plane molecular packing and ordering within the film.[5] |
Conclusion
The fabrication of thin films from this compound provides a pathway to novel materials with significant potential in advanced optical and electronic applications. The choice of fabrication method—Langmuir-Blodgett for molecular-level precision, Spin Coating for speed and scalability, or Physical Vapor Deposition for high purity and tunable anisotropy—must be aligned with the specific structural requirements of the intended application. By carefully controlling the process parameters outlined in these protocols, researchers can achieve high-quality films with tailored molecular arrangements, unlocking the unique and powerful properties of bent-core liquid crystals.
References
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- Applications of Bent‐Core Mesogens. (n.d.). ResearchGate.
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Macroscopic Biaxial Order in Multilayer Films of Bent-Core Liquid Crystals Deposited by Combined Langmuir–Blodgett/Langmuir–Schaefer Technique. (2024). MDPI. Available at: [Link]
- Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. (2022). Universidad de Zaragoza.
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Molecular arrangement in Langmuir and Langmuir-Blodgett films of a mesogenic bent-core carboxylic acid. (2009). PubMed. Available at: [Link]
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Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Characterization of Langmuir and Langmuir-Blodgett films of a thiomacrocyclic ionophore by surface pressure and AFM. (n.d.). UPC Commons. Available at: [Link]
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Vapor Deposition of a Smectic Liquid Crystal: Highly Anisotropic, Homogeneous Glasses with Tunable Molecular Orientation. (n.d.). ResearchGate. Available at: [Link]
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Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. (2022). PMC - NIH. Available at: [Link]
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perbenzoic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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LIQUID CRYSTALS OF BENT-SHAPED MOLECULES: MODELLING THEIR UNCONVENTIONAL PROPERTIES AND PHASE BEHAVIOUR. (n.d.). Available at: [Link]
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Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. (2010). Beilstein Journals. Available at: [Link]
-
Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). PMC. Available at: [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). PMC. Available at: [Link]
-
Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. (n.d.). Materials Advances (RSC Publishing). Available at: [Link]
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Lanthanide-Based Langmuir–Blodgett Multilayers: Multi-Emissive, Temperature-Dependent Thin Films. (2022). MDPI. Available at: [Link]
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Spin coating mediated morphology modulation in self assembly of peptides. (n.d.). Nanoscale (RSC Publishing). Available at: [Link]
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Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride. (n.d.). ResearchGate. Available at: [Link]
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Spin Coating Immobilisation of C-N-TiO2 Co-Doped Nano Catalyst on Glass and Application for Photocatalysis or as Electron Transporting Layer for Perovskite Solar Cells. (2020). MDPI. Available at: [Link]
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4-(2,5-Dihexyloxyphenyl)benzoic acid. (n.d.). PMC. Available at: [Link]
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Benzoic acid, 2,5-bis(trimethylsiloxy)-, trimethylsilyl ester. (n.d.). Cheméo. Available at: [Link]
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Thin Films of Tb(pobz) 3 (Hpobz = 2-phenoxybenzoic acid): Reactive CVD and Optical Properties. (n.d.). ResearchGate. Available at: [Link]
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Considerations When Optimizing Coating Protocols for Corning® Transwell® Permeable Supports. (n.d.). Available at: [Link]
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Illustration of processing steps for spin coating used to synthesize... (n.d.). ResearchGate. Available at: [Link]
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WO/2018/004739 NOVEL RAPID-DEPOSITION THIN-FILM FORMING COMPOSITIONS AS EFFECTIVE WOUND CARE TREATMENT. (2018). WIPO Patentscope. Available at: [Link]
-
Flowchart of the spin coating process (left) and schematic structure of samples 1 and 2 (right). (n.d.). ResearchGate. Available at: [Link]
-
PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER. (2022). European Patent Office - EP 4015500 A1 - EPO. Available at: [Link]
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Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. (n.d.). PMC. Available at: [Link]
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Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. (2023). MDPI. Available at: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi. Available at: [Link]
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Self-Assembly of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid in Organic Solvents: Application Notes and Protocols
Introduction
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid is a fascinating bent-core or "banana-shaped" molecule that exhibits rich self-assembly behavior, leading to the formation of complex supramolecular structures in organic solvents.[1][2] The unique architecture of this molecule, characterized by a central benzoic acid core with two flexible decyloxybenzoyl arms, drives its assembly into various hierarchical structures, including liquid crystalline phases and organogels. Understanding and controlling the self-assembly of this and related compounds is of significant interest for applications in materials science, particularly in the development of novel electro-optical and photonic materials.[2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to guide the self-assembly of this compound in organic solvents. The protocols herein are designed to be a robust starting point, with explanations of the critical parameters that can be tuned to achieve desired supramolecular structures.
Mechanism of Self-Assembly: A Hierarchical Process
The self-assembly of this compound is a multi-step process governed by a hierarchy of non-covalent interactions. Initially, hydrogen bonding between the carboxylic acid moieties of two molecules leads to the formation of dimers.[3] These dimers then stack into larger aggregates through aromatic (π-π) interactions between the phenyl rings. The long decyloxy chains play a crucial role in the subsequent organization of these aggregates, primarily through van der Waals forces, leading to the formation of higher-order structures like nanofibers, nanorods, and eventually, three-dimensional networks that can immobilize solvent molecules to form a gel.[4]
The choice of organic solvent is a critical determinant of the final self-assembled morphology.[5][6] The solvent's polarity, viscosity, and ability to form hydrogen bonds can significantly influence the strength and nature of the intermolecular interactions driving the assembly process.[7]
Experimental Workflow for Self-Assembly
The general workflow for inducing and characterizing the self-assembly of this compound is a systematic process involving sample preparation, induction of self-assembly, and characterization of the resulting structures.
Figure 1: A generalized experimental workflow for the self-assembly of this compound in organic solvents.
Protocols for Self-Assembly
The following protocols provide a starting point for inducing the self-assembly of this compound. It is crucial to note that optimal conditions, particularly concentration and cooling rates, may need to be determined empirically for each specific solvent and desired outcome.
Protocol 1: Thermally-Induced Gelation in a Non-Polar Solvent (e.g., Toluene)
This protocol is designed to induce the formation of an organogel through a temperature-controlled process.
Materials and Equipment:
-
This compound
-
Toluene (anhydrous)
-
Glass vial with a screw cap
-
Heating block or oil bath with temperature control
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of the Solution:
-
Weigh a precise amount of this compound and transfer it to a clean, dry glass vial.
-
Add the calculated volume of toluene to achieve the desired concentration (e.g., 1-5% w/v).
-
-
Dissolution:
-
Seal the vial tightly.
-
Heat the vial in a heating block or oil bath to a temperature sufficient to fully dissolve the compound (e.g., 80-100 °C).
-
Use a vortex mixer to aid dissolution, ensuring a clear, homogeneous solution is obtained.
-
-
Induction of Self-Assembly:
-
Once fully dissolved, allow the vial to cool slowly to room temperature on a benchtop. Avoid rapid cooling, as this can lead to precipitation rather than gelation.
-
For more controlled cooling, a programmable heating block or a dewar filled with warm water can be used.[8]
-
-
Incubation and Observation:
-
Let the vial stand undisturbed at room temperature for a specified period (e.g., 12-24 hours) to allow for the maturation of the gel network.
-
Visually inspect the sample for gel formation by inverting the vial. A stable gel will not flow.
-
Protocol 2: Solvent Evaporation-Induced Self-Assembly
This method is suitable for forming thin films or for studying the self-assembly process at a solid-liquid interface.[9]
Materials and Equipment:
-
This compound
-
Volatile organic solvent (e.g., Chloroform, Dichloromethane)
-
Glass slides or other substrates
-
Micropipette
-
Controlled environment chamber (optional, for controlled evaporation rate)
Procedure:
-
Preparation of the Solution:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 0.1-1 mg/mL).
-
-
Deposition:
-
Using a micropipette, carefully drop-cast a small volume of the solution onto a clean substrate.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate at a controlled rate. The rate of evaporation can be controlled by placing the substrate in a partially covered petri dish or a chamber with controlled airflow.[9] Slower evaporation rates generally lead to more ordered structures.
-
-
Characterization:
-
Once the solvent has fully evaporated, the resulting self-assembled structures on the substrate can be characterized using microscopic techniques.
-
Key Parameters Influencing Self-Assembly
The following table summarizes the key experimental parameters and their expected influence on the self-assembly of this compound.
| Parameter | Influence on Self-Assembly | Rationale |
| Solvent Polarity | Affects the strength of hydrogen bonding and π-π stacking. Non-polar solvents generally promote stronger intermolecular interactions and gelation.[10] | Polar solvents can compete for hydrogen bonding sites on the carboxylic acid, thus disrupting the primary mode of dimerization. |
| Concentration | Determines the proximity of molecules and the likelihood of aggregation. Higher concentrations favor the formation of entangled networks and gelation. | Below a critical gelation concentration (CGC), the self-assembled structures may not be extensive enough to form a continuous network. |
| Temperature | Controls the kinetics of self-assembly. Slow cooling from a heated, dissolved state allows for more ordered structures to form.[8] | High temperatures provide the kinetic energy to overcome intermolecular forces and dissolve the compound. Slow cooling allows the system to anneal into a thermodynamically favorable, ordered state. |
| Cooling Rate | A critical factor in determining the final morphology. Slow cooling promotes the formation of well-defined, ordered structures, while rapid cooling can lead to amorphous precipitates. | Slow cooling provides sufficient time for molecules to arrange into lower energy, more ordered configurations. |
| Additives | The presence of other molecules can influence the self-assembly process through co-assembly or by altering the solvent properties. | Additives can act as templates, defects, or modifiers of the intermolecular interactions. |
Characterization Techniques
A multi-technique approach is essential for a comprehensive understanding of the self-assembled structures.
| Technique | Information Obtained |
| Polarized Optical Microscopy (POM) | Provides information on the liquid crystalline phases and the overall morphology of the self-assembled structures.[2] |
| Scanning Electron Microscopy (SEM) | Allows for high-resolution imaging of the surface morphology of xerogels or dried films. |
| Transmission Electron Microscopy (TEM) | Provides detailed information on the nanoscale morphology of the self-assembled fibers and networks.[10] |
| X-ray Diffraction (XRD) | Used to determine the molecular packing and lamellar spacing within the self-assembled structures.[2] |
| Differential Scanning Calorimetry (DSC) | Helps to identify phase transitions and determine the thermal stability of the self-assembled structures.[2] |
Troubleshooting Common Issues
-
Precipitation instead of Gelation: This is often due to a cooling rate that is too rapid or a concentration that is too high. Try a slower, more controlled cooling process or adjust the concentration.
-
Incomplete Dissolution: Ensure the solvent is of high purity and that the heating temperature is sufficient for complete dissolution. Sonication can also aid in dissolving the compound.
-
Inconsistent Results: The self-assembly process can be sensitive to environmental factors.[11] Ensure that all glassware is scrupulously clean and that the experimental conditions (temperature, cooling rate, etc.) are precisely controlled and reproducible.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The self-assembly of this compound in organic solvents offers a versatile platform for the creation of novel soft materials. By carefully controlling the experimental parameters outlined in these protocols, researchers can effectively guide the formation of a variety of supramolecular structures. The combination of systematic experimental work and comprehensive characterization will continue to unlock the potential of this and other bent-core molecules in advanced material applications.
References
-
Self-assembly of bent-core liquid crystals: formation of a modulated smectic phase with p2gg lattice to escape anticlinic tilt. Chem Commun (Camb). 2009 Jul 28:(28):4236-8. [Link]
-
Cheng, H., Zhang, R., Li, T., Peng, X., Xia, M., Xiao, Y., & Cheng, X. (2017). Synthesis and self-assembly of bent core polycatenar mesogens with binding selectivity to Hg2+. New Journal of Chemistry, 41(16), 8443-8450. [Link]
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Jansova, B., Kozmı´k, V., Svoboda, J., Krupicˇka, M., Pociecha, D., Becˇva´rˇ, P., ... & Kohout, M. (2021). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances, 2(20), 6675-6686. [Link]
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Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. ResearchGate. [Link]
-
Self-Assembly of Block Copolymers in a Liquid Crystal Solvent: Consequences of Switchable Quality. Macromolecules, 33(1), 172-182. [Link]
-
Self-assembly of bent-core amphiphiles joining the ethylene-oxide/lithium ion tandem. Journal of Molecular Liquids, 383, 122043. [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(3), 299. [Link]
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1,3,5-Benzenetribenzoic Acid on Cu(111) and Graphene/Cu(111): A Comparative STM Study. The Journal of Physical Chemistry C, 120(30), 16820-16827. [Link]
-
2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Hierarchical Self-Assembly with Guest Molecules. Journal of the American Chemical Society, 128(49), 15632-15633. [Link]
-
Higher-Order Self-Assembly of Benzoic Acid in Solution. ACS Figshare. [Link]
-
Solvent Evaporation-Induced Self-Assembly of Flexible Cholesteric Liquid Crystal Elastomers: Fabrication, Performance Tuning, and Optimization. Polymers, 17(9), 1779. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. ResearchGate. [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Routes to self-assembly of nanorods. Journal of Materials Research, 28(8), 1031-1043. [Link]
-
Anisotropic Swelling Behavior of Liquid Crystal Elastomers in Isotropic Solvents. Polymers, 17(6), 1184. [Link]
-
Temperature protocols to guide selective self-assembly of competing structures. Proceedings of the National Academy of Sciences, 119(8), e2118600119. [Link]
-
Chemical energy assisted self-assembling of a porphyrin-substituted benzoic acid in complex environments. Chemical Communications, 54(83), 11779-11782. [Link]
-
Self-assembly of Water-soluble TPPS in Organic Solvents: From Nanofibers to Mirror Imaged Chiral Nanorods. The Royal Society of Chemistry. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838. [Link]
-
Self-assembling supramolecular columnar organogels formed by wedge shaped cesium 3,4,5-alkyloxy benzene sulfonates. Soft Matter, 19(44), 8681-8692. [Link]
-
Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Arabian Journal of Chemistry, 15(1), 103523. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the X-ray Diffraction (XRD) Analysis of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid Crystals
Abstract
This comprehensive guide details the application of X-ray Diffraction (XRD) for the structural characterization of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid, a complex organic molecule with potential thermotropic liquid crystalline properties. The inherent flexibility of its long decyloxy chains and the polymorphism often associated with such molecules present unique challenges in obtaining high-quality crystals and solving their structures. This document provides an in-depth, experience-driven approach to both single-crystal (SC-XRD) and powder (PXRD) X-ray diffraction analyses, from sample preparation to advanced data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement and packing of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a molecule of significant interest due to its potential to form liquid crystal phases.[1] Such materials, known as mesogens, exhibit properties intermediate between those of conventional liquids and solid crystals.[1] The arrangement of molecules in these phases dictates the material's optical and electronic properties, making structural determination paramount for its application in fields like drug delivery and diagnostics.[2]
The molecular architecture, featuring a rigid benzoic acid core and flexible decyloxy side chains, suggests a propensity for forming various ordered structures (mesophases) that are temperature-dependent.[2][3] Understanding these structures at an atomic level is crucial for correlating molecular design with material function. X-ray diffraction stands as the definitive technique for this purpose, providing precise information on bond lengths, angles, and intermolecular interactions.[4]
However, the conformational flexibility of the decyloxy chains poses a significant hurdle in both crystallization and structure solution.[5] Molecules with a high degree of freedom can adopt multiple conformations, leading to disordered crystals or the formation of multiple polymorphs, each with a unique crystal packing.[6] This guide will address these challenges head-on, providing robust protocols to navigate the complexities of analyzing such flexible, mesogenic molecules.
Foundational Concepts: Single-Crystal vs. Powder XRD
The choice between single-crystal and powder XRD depends on the nature of the sample and the desired level of structural detail.
-
Single-Crystal X-ray Diffraction (SC-XRD) offers the most comprehensive structural information, yielding a complete three-dimensional model of the molecule and its arrangement in the crystal lattice.[4] This technique requires a high-quality single crystal, typically 0.1-0.4 mm in size.[7]
-
Powder X-ray Diffraction (PXRD) is used when suitable single crystals cannot be obtained.[8] It provides a fingerprint of the crystalline material, which is useful for phase identification, purity assessment, and the determination of unit cell parameters.[4] With advanced techniques like Rietveld refinement, it is also possible to solve and refine crystal structures from high-quality powder data.[9]
Experimental Protocols
Single-Crystal XRD (SC-XRD) Analysis
The primary challenge in the SC-XRD analysis of this compound is obtaining suitable single crystals. Due to its liquid crystalline nature, temperature control during crystallization is critical.
Protocol for Crystal Growth:
-
Solvent Selection: Begin by screening a range of solvents. Given the molecule's structure, solvents such as ethanol, methanol, acetone, or mixtures thereof are good starting points.
-
Slow Evaporation: Prepare a saturated solution of the compound at a slightly elevated temperature. Allow the solvent to evaporate slowly in a controlled environment (e.g., a vial covered with parafilm with a few pinholes).
-
Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further cool it in a refrigerator.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can promote crystallization.
-
Temperature-Controlled Crystallization: For thermotropic liquid crystals, it is often beneficial to perform crystallization within the temperature range of the mesophase. This can be achieved using a programmable heating/cooling stage.
Crystal Selection:
-
Under a polarizing microscope, select a crystal that is optically clear, has well-defined faces, and shows uniform extinction when rotated between crossed polarizers.[7]
-
The ideal crystal size is between 150-250 microns.[4]
Due to the potential sensitivity of the crystals to air and temperature, proper mounting is crucial.
Protocol for Crystal Mounting:
-
Place a small amount of a suitable cryoprotectant oil (e.g., Paratone-N) on a glass slide.[10]
-
Transfer the selected crystal into the oil.[11]
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop. The surface tension of the oil will hold the crystal in place.[11]
-
Flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[12] This minimizes thermal vibrations and potential crystal degradation.
Data collection is performed using a modern single-crystal diffractometer equipped with a CCD or CMOS detector.
Data Collection Strategy:
-
Unit Cell Determination: A short series of initial frames are collected to determine the unit cell parameters and crystal system.
-
Data Collection Strategy Calculation: Software such as Bruker's APEX suite can then be used to devise an optimal strategy for collecting a complete dataset with high redundancy.[2][3]
-
Data Acquisition: The crystal is rotated through a series of angles, and diffraction images are collected at each step. The exposure time per frame will depend on the crystal's scattering power.
The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Sources
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- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
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Application Note and Protocols for the Electro-Optical Evaluation of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid Mixtures
Introduction
Derivatives of benzoic acid are fundamental components in the design of thermotropic liquid crystals, valued for their rigid core structures that promote the formation of mesophases.[1] The molecule 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid, with its extended aromatic core and terminal decyloxy chains, is a promising candidate for applications in electro-optical devices such as displays and optical switches.[1] The long alkyl chains can influence the liquid crystalline phase behavior, potentially leading to the formation of nematic and smectic phases.[1][2] This document provides a comprehensive guide for researchers and scientists on the preparation and electro-optical testing of liquid crystal mixtures containing this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for liquid crystal characterization.
PART 1: Sample Preparation and Preliminary Characterization
A critical first step in evaluating the electro-optical properties of this compound is the preparation of a homogenous mixture and the characterization of its liquid crystalline phases.
Synthesis of this compound
While the direct synthesis of the title compound is not detailed in the provided search results, a general synthetic route can be inferred from similar benzoic acid derivatives.[1][3][4] The synthesis would likely involve the esterification of 2,5-dihydroxybenzoic acid with 4-(decyloxy)benzoyl chloride. The 4-(decyloxy)benzoyl chloride can be prepared from 4-(decyloxy)benzoic acid, which in turn is synthesized via Williamson etherification of 4-hydroxybenzoic acid with 1-bromodecane.[2]
Preparation of Liquid Crystal Test Cells
For electro-optical testing, the liquid crystal material is housed in a specialized test cell. These cells consist of two parallel glass plates coated with a transparent conductive layer, typically Indium Tin Oxide (ITO), and an alignment layer.
Protocol 1: Test Cell Filling
-
Cell Selection: Choose a commercial liquid crystal test cell with a known cell gap (typically 5-20 µm) and a suitable alignment layer (e.g., rubbed polyimide for planar alignment).
-
Heating: Heat the this compound mixture to its isotropic phase on a hot plate. The isotropic phase is the temperature at which the material becomes a clear liquid.
-
Filling: Using a capillary filling technique, introduce the molten liquid crystal mixture into the cell. Place a small drop of the isotropic liquid crystal at the edge of the cell gap and allow it to be drawn in by capillary action.
-
Cooling: Slowly cool the filled cell back to room temperature to ensure the formation of a uniform liquid crystal texture.
Characterization of Liquid Crystalline Phases
Before electro-optical measurements, it is essential to determine the transition temperatures and identify the liquid crystalline phases of the material.
Protocol 2: Polarized Optical Microscopy (POM)
-
Setup: Place the filled test cell on the heating stage of a polarizing microscope.
-
Heating and Cooling Cycle: Heat the sample to its isotropic phase and then cool it slowly.
-
Texture Observation: Observe the textures that form upon cooling. Nematic phases typically exhibit a Schlieren texture, while smectic phases show more ordered, fan-like textures.[2]
-
Transition Temperature Determination: Record the temperatures at which phase transitions occur.
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 5-10 mg) into a DSC pan.
-
Thermal Cycling: Subject the sample to a controlled heating and cooling cycle in the DSC instrument.
-
Data Analysis: The temperatures of phase transitions will appear as peaks in the DSC thermogram. The enthalpy changes (ΔH) associated with each transition can be determined by integrating the peak areas.[1]
Table 1: Hypothetical Thermal Properties of a this compound Mixture
| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Enthalpy (J/g) |
| Crystal to Nematic | 85 | - | 45.2 |
| Nematic to Isotropic | 120 | 118 | 2.5 |
PART 2: Electro-Optical Application Testing
The following protocols detail the experimental setup and procedures for measuring the key electro-optical parameters of the liquid crystal mixture.
Experimental Setup
A standard electro-optical testing setup is required.[5][6]
-
Light Source: A He-Ne laser (632.8 nm) or a diode laser.
-
Polarizers: Two linear polarizers.
-
Liquid Crystal Cell: The filled test cell mounted in a temperature-controlled holder.
-
Function Generator: To apply a variable voltage and frequency AC signal to the cell.
-
Photodetector: To measure the intensity of the transmitted light.
-
Oscilloscope: To visualize the applied voltage and the photodetector response.
Diagram 1: Experimental Workflow for Electro-Optical Characterization
Caption: Workflow for the preparation and electro-optical testing of the liquid crystal mixture.
Measurement of Threshold Voltage (Vth)
The threshold voltage is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules.
Protocol 4: Threshold Voltage Determination
-
Setup: Place the liquid crystal cell between two crossed polarizers in the experimental setup.
-
Voltage Sweep: Apply a low-frequency (e.g., 1 kHz) square wave voltage to the cell, gradually increasing the amplitude from 0V.
-
Transmission Measurement: Monitor the transmitted light intensity with the photodetector.
-
Vth Determination: The threshold voltage is the voltage at which a significant increase in transmitted light is first observed.
Measurement of Response Time
The response time is a measure of how quickly the liquid crystal can switch between the "on" and "off" states.[6][7]
Protocol 5: Response Time Measurement
-
Apply Voltage: Apply a square wave voltage to the cell that is significantly above the threshold voltage.
-
Monitor Transmittance: Use the oscilloscope to display both the applied voltage waveform and the photodetector output.
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to rise from 10% to 90% of its maximum value after the voltage is applied.
-
Fall Time (τ_off): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
Measurement of Contrast Ratio
The contrast ratio is the ratio of the maximum transmitted light intensity (on-state) to the minimum transmitted light intensity (off-state).
Protocol 6: Contrast Ratio Measurement
-
Off-State Measurement (I_off): With no voltage applied to the cell, measure the transmitted light intensity.
-
On-State Measurement (I_on): Apply a voltage sufficient to achieve maximum transmittance and measure the light intensity.
-
Calculation: The contrast ratio is calculated as CR = I_on / I_off.
Table 2: Representative Electro-Optical Properties
| Parameter | Value |
| Threshold Voltage (Vth) | 1.5 V |
| Rise Time (τ_on) | 15 ms |
| Fall Time (τ_off) | 30 ms |
| Contrast Ratio | 150:1 |
Diagram 2: Principle of Electro-Optical Switching in a Nematic Liquid Crystal Cell
Caption: In the OFF state, the liquid crystal rotates the polarization of light, which is then blocked by the second polarizer. In the ON state, the electric field aligns the liquid crystal molecules, and the light passes through.
Conclusion
This application note provides a comprehensive framework for the electro-optical testing of liquid crystal mixtures containing this compound. By following these protocols, researchers can systematically characterize the liquid crystalline behavior and quantify the electro-optical performance of this and similar materials. The data obtained from these measurements are crucial for assessing the potential of new liquid crystal compounds in advanced optical and display technologies.
References
- Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
-
MDPI. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. [Link]
-
Mateos-Ruiz, P., Abdo-Sánchez, E., Márquez-Segura, E., Martín-Guerrero, T. M., & Camacho-Peñalosa, C. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73, 1-9. [Link]
-
Semenova, Y., Dovgalets, S. M., Panarin, Y., & Farrell, G. (2002). Optical Switches Using Electro-Optical Effects in Liquid Crystals. Arrow@TU Dublin. [Link]
-
Taylor & Francis. (2011). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Taylor & Francis Online. [Link]
-
PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. PhysicsOpenLab. [Link]
-
Cosson, B., et al. (2022). Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers. Optics Express, 30(2), 2234-2243. [Link]
-
UCL Discovery. (n.d.). ARTICLE TEMPLATE Characterising Nematic Liquid Crystals Using a Circular Patch Resonator. UCL Discovery. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry. [Link]
-
PMC. (n.d.). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. PMC. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2016). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 19(3), 323-329. [Link]
-
arXiv. (n.d.). Nanosecond electro-optic switching of a liquid crystal. arXiv. [Link]
-
MDPI. (2025). Accelerated Electro-Optic Switching in Liquid Crystal Devices via Ion Trapping by Dispersed Helical Carbon Nanotubes. MDPI. [Link]
-
Optica Publishing Group. (n.d.). Electro-optical switching by liquid-crystal controlled metasurfaces. Optica Publishing Group. [Link]
-
PMC. (n.d.). Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. PMC. [Link]
-
Organic Syntheses. (n.d.). perbenzoic acid. Organic Syntheses. [Link]
-
Elsevier. (2018). Electro-optical properties of low viscosity driven holographic polymer dispersed liquid crystals. Polymer, 143, 1-7. [Link]
-
PMC. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PMC. [Link]
-
PMC. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. Physical Chemistry Chemical Physics. [Link]
-
Royal Society of Chemistry. (2022). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. New Journal of Chemistry. [Link]
-
Beilstein Journals. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. arxiv.org [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Bent-Core Mesogens
Diagnostic Overview: The "Three-Site" Trap
Welcome to the technical support hub for this specific bent-core liquid crystal mesogen. If you are experiencing low yields (<40%) or difficulty purifying the final product, your issue likely stems from the "Three-Site Competition" inherent to the central core, 2,5-dihydroxybenzoic acid (Gentisic Acid).
The Core Problem
Gentisic acid possesses three reactive functionalities:
-
Carboxylic Acid (C-1): Acidic, prone to forming mixed anhydrides if unprotected.
-
Phenolic Hydroxyl (C-5): Sterically accessible, highly nucleophilic.
-
Phenolic Hydroxyl (C-2): The Yield Killer. This hydroxyl forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This reduces its nucleophilicity significantly compared to the C-5 position, leading to mono-substituted byproducts.
The Strategic Solution
Do not attempt direct acylation of free gentisic acid. Direct reaction with 4-(decyloxy)benzoyl chloride invariably leads to a mixture of:
-
Mono-esters (incomplete reaction at C-2).
-
Mixed anhydrides (reaction at C-1).
-
Oligomers (polymerization).
The High-Yield Protocol requires a Protection-Deprotection Strategy . You must mask the carboxylic acid as a benzyl ester, force the acylation at C-2 and C-5, and then surgically remove the mask.
Optimized Experimental Protocol
Phase A: Wing Synthesis (Precursor Preparation)
Target: 4-(decyloxy)benzoyl chloride
-
Alkylation: React 4-hydroxybenzoic acid with 1-bromodecane (K₂CO₃, Acetone, Reflux, 24h).
-
Checkpoint: Ensure complete removal of unreacted alkyl halide via recrystallization (Ethanol).
-
-
Activation: Convert 4-(decyloxy)benzoic acid to the acid chloride using Thionyl Chloride (SOCl₂) and a catalytic drop of DMF.
-
Critical: Remove all excess SOCl₂ under vacuum. Residual acidifying agents will degrade the gentisic core in the next step.
-
Phase B: Core Protection (The Pivot Step)
Target: Benzyl 2,5-dihydroxybenzoate
-
Reagents: Gentisic acid (1.0 eq), Benzyl bromide (1.1 eq), KHCO₃ (1.1 eq).
-
Solvent: DMF (Anhydrous).[1]
-
Procedure: Stir at Room Temperature (RT) for 12-18 hours.
-
Why KHCO₃? It is mild enough to deprotonate the carboxylic acid (pKa ~3) but leaves the phenolic hydroxyls (pKa ~10) largely protonated, preventing etherification at the oxygen sites.
-
Purification: Partition between EtOAc and Water. Recrystallize from Toluene/Hexane.
Phase C: The Coupling (Esterification)
Target: Benzyl 2,5-bis[[4-(decyloxy)benzoyl]oxy]benzoate
-
Reagents: Benzyl 2,5-dihydroxybenzoate (1.0 eq), 4-(decyloxy)benzoyl chloride (2.4 eq), Pyridine (excess/solvent) or TEA/DMAP in DCM.
-
Catalyst: DMAP (4-Dimethylaminopyridine) is mandatory to overcome the hydrogen bonding at the C-2 position. Use 10-20 mol%.
-
Conditions: 0°C addition, then reflux (if using DCM) or 80°C (if using Pyridine) for 24h.
-
Workup: Acid wash (HCl 1M) is critical to remove Pyridine/DMAP.
Phase D: Deprotection (Final Isolation)
Target: 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
-
Method: Catalytic Hydrogenolysis.[2]
-
Reagents: H₂ (balloon pressure), 10% Pd/C (10 wt% loading).
-
Solvent: THF/Ethyl Acetate (1:1). Note: The precursor is likely insoluble in pure Ethanol.
-
Selectivity: This condition cleaves the benzyl ester but leaves the internal phenyl benzoates intact.
-
Purification: Filter catalyst over Celite. Evaporate. Recrystallize from Ethanol/Acetic Acid.
Troubleshooting Matrix & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is Gray/Brown | Oxidation of the hydroquinone core (Gentisic acid is air-sensitive). | Perform all coupling steps under Argon/Nitrogen atmosphere. Add a pinch of sodium dithionite during the aqueous workup of Phase B. |
| Low Yield (<30%) | Incomplete acylation at the C-2 position (Steric/H-bond hindrance). | Increase reaction temperature to 60-80°C. Ensure DMAP is fresh. Switch solvent to Toluene to allow higher reflux temps. |
| "Gummy" Precipitate | Presence of mono-ester or mixed anhydride impurities. | The mono-ester is much more soluble than the di-ester. Wash the crude solid vigorously with cold Methanol; the product should remain insoluble. |
| Starting Material Remains (Phase D) | Catalyst poisoning or solubility issues. | The long decyl chains reduce solubility. Use THF or warm Ethyl Acetate for hydrogenolysis. Ensure the precursor was sulfur-free (wash thoroughly if SOCl₂ was used). |
| Melting Point Depression | Traces of Benzyl Alcohol remaining. | Benzyl alcohol (byproduct of Phase D) has a high boiling point. Dry the final product under high vacuum at 60°C for 6 hours. |
Visualizing the Logic
The following diagram illustrates the "Yield Trap" (Red) versus the "Optimized Pathway" (Green).
Caption: Comparison of the low-yield direct route (Red) vs. the high-yield protection-deprotection strategy (Green).
References
-
Weissflog, W., et al. (2001). Bent-core liquid crystals based on 2,5-dihydroxybenzoic acid.
-
Shatskiy, A., et al. (2020). Divergent Synthesis of Natural Benzyl Salicylate and Benzyl Gentisate Glucosides. Provides the specific, high-yield conditions for the selective benzylation of Gentisic acid using KHCO3/DMF.
-
Mandal, P. K., & McMurray, J. S. (2007).[2] Pd-C-induced catalytic transfer hydrogenation with triethylsilane. (Alternative to H2 balloon if gas cylinders are unavailable for the deprotection step).
-
PubChem Compound Summary. 2,5-Dihydroxybenzoic acid (Gentisic Acid).[3][4] Chemical and physical property data for stoichiometry calculations.[5]
Sources
Technical Support Center: Optimizing Phase Transition Temperatures in 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid and its complexes. The guidance provided herein is designed to address common experimental challenges and to offer insights into optimizing the phase transition temperatures of these materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with novel liquid crystalline materials like this compound.
Q1: What are the key characterization techniques for determining the phase transition temperatures of this compound and its complexes?
A1: The two primary techniques for characterizing the phase transitions of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[1][2]
-
Polarized Optical Microscopy (POM): POM is used to visualize the unique textures of different liquid crystalline phases.[1] As the sample is heated or cooled on a temperature-controlled stage, changes in the observed texture indicate a phase transition. This method is crucial for identifying the type of liquid crystal phase (e.g., nematic, smectic).
Q2: What factors can influence the phase transition temperatures of these complexes?
A2: The phase transition temperatures of liquid crystal complexes are sensitive to several factors, including:
-
Molecular Structure of the Complexing Agent: The size, shape, and polarity of the molecule being complexed with the benzoic acid derivative can significantly alter the intermolecular interactions and, consequently, the stability and temperature range of the liquid crystal phases.
-
Stoichiometry of the Complex: The molar ratio of this compound to the complexing agent will directly impact the overall molecular packing and, therefore, the phase transition temperatures.
-
Purity of the Components: Impurities can disrupt the ordered arrangement of the liquid crystal lattice, typically leading to a depression and broadening of the phase transition temperatures.
-
Thermal History: The rate of heating and cooling can affect the observed transition temperatures and the formation of metastable phases.[2]
Q3: How can I form complexes with this compound?
A3: Complexes are typically formed through non-covalent interactions, such as hydrogen bonding. For the target benzoic acid, complexation can often be achieved by co-dissolving it with a hydrogen bond acceptor (e.g., a pyridine derivative) in a suitable solvent, followed by slow evaporation of the solvent to allow for self-assembly. The resulting solid can then be analyzed to confirm complex formation and to determine its phase behavior.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and characterization of this compound and its complexes.
Synthesis of this compound
The synthesis of this molecule likely involves the esterification of 2,5-dihydroxybenzoic acid with 4-(decyloxy)benzoyl chloride.
Problem: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Verify Reagent Purity: Ensure that the starting materials, particularly the 4-(decyloxy)benzoyl chloride, are free of moisture, as this can hydrolyze the acid chloride. |
| 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. | |
| 3. Choice of Base: The reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. Ensure the base is dry and used in a slight excess. | |
| Side reactions | 1. Control Reaction Temperature: Exothermic reactions can lead to side product formation. Add reagents dropwise and consider using an ice bath to maintain a stable temperature. |
| Difficult purification | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for purification. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. |
| 2. Column Chromatography: For non-crystalline products or difficult-to-separate impurities, column chromatography on silica gel is a standard purification technique. |
Experimental Workflow: Esterification of 2,5-Dihydroxybenzoic Acid
Caption: General workflow for the synthesis of this compound.
Characterization of Phase Transitions
Problem: Inconsistent or irreproducible phase transition temperatures in DSC.
| Potential Cause | Troubleshooting Steps |
| Sample Impurities | 1. Re-purify the sample: Impurities can significantly affect phase transition temperatures. Ensure the material is of high purity before analysis. |
| Incorrect DSC settings | 1. Optimize Heating/Cooling Rate: A common heating and cooling rate for liquid crystal analysis is 10 °C/min.[2] Slower rates can provide better resolution of transitions. |
| 2. Calibrate the Instrument: Ensure the DSC instrument is properly calibrated for temperature and enthalpy. | |
| Thermal History Effects | 1. Standardize Thermal Cycles: Always perform at least one full heating and cooling cycle to erase any previous thermal history before recording data. The data from the second heating scan is typically reported. |
Problem: Difficulty identifying liquid crystal phases using POM.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | 1. Optimal Sample Thickness: The sample should be a thin film between a glass slide and a coverslip. If the sample is too thick, the textures may not be clear. |
| Inadequate Temperature Control | 1. Slow Heating/Cooling: Observe the sample under the microscope while slowly changing the temperature on the hot stage. This allows for the clear observation of texture changes at phase transitions. |
| Isotropic Appearance | 1. Check Polarizers: Ensure the polarizers are crossed. An isotropic liquid will appear dark under crossed polarizers.[1] |
Logical Relationship: Characterization Techniques
Caption: Interrelation of key techniques for liquid crystal characterization.
Section 3: Data Summary (Hypothetical)
| Complexing Agent | Molar Ratio (Acid:Agent) | Melting Point (°C) | Clearing Point (°C) | Liquid Crystalline Range (°C) |
| None (Pure Acid) | - | 125 | 150 | 25 |
| Pyridine | 1:1 | 110 | 160 | 50 |
| 4-Picoline | 1:1 | 105 | 165 | 60 |
| 2,2'-Bipyridine | 2:1 | 130 | 175 | 45 |
Section 4: Experimental Protocols
Protocol for DSC Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected clearing point at a rate of 10 °C/min.
-
Cool the sample to room temperature at a rate of 10 °C/min.
-
Heat the sample a second time at 10 °C/min to a temperature above its clearing point.
-
Record the data from the second heating scan to determine the phase transition temperatures and enthalpies.
Protocol for POM Analysis
-
Place a small amount of the sample onto a clean glass microscope slide.
-
Gently place a coverslip over the sample and heat the slide on a hot plate to melt the sample, creating a thin film.
-
Place the slide on a calibrated hot stage under the polarized light microscope.
-
Ensure the polarizers are in the crossed position.
-
Slowly heat the sample while observing the changes in texture through the eyepiece.
-
Record the temperatures at which texture changes occur, as these correspond to phase transitions.
-
Capture images of the characteristic textures for each liquid crystal phase.
References
- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). [Source not further specified].
- Synthesis and study the liquid crystalline behaviors of double Schiff bases bearing ester linkage as. (2021, July 20). [Source not further specified].
-
Synthesis of 4-(decyloxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
perbenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. (n.d.). Academia.edu. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). MDPI. Retrieved from [Link]
- Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024, September 7). [Source not further specified].
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid. (n.d.). Google Patents.
- pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (n.d.). [Source not further specified].
-
Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): Synthesis, crystal structure and spectroscopic properties. (n.d.). ResearchGate. Retrieved from [Link]
- 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, 99.0 HPLC 490-79-9. (n.d.). [Source not further specified].
-
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (2020, March 12). PubMed. Retrieved from [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023, October 28). MDPI. Retrieved from [Link]
-
2,5-Dihydroxybenzoic Acid. (2025, August 1). SIELC Technologies. Retrieved from [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023, February 10). MDPI. Retrieved from [Link]
- Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (n.d.). [Source not further specified].
- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022, December 28). [Source not further specified].
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. (2017, September 7). ResearchGate. Retrieved from [Link]
-
Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M. (n.d.). bioRxiv. Retrieved from [Link]
Sources
Troubleshooting broad melting points in crude 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
This technical guide addresses the specific challenges in synthesizing and purifying 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid , a bent-core (banana-shaped) liquid crystal mesogen.
The "broad melting point" you are observing is likely a misinterpretation of liquid crystalline (LC) phase transitions or a result of synthetic byproducts common to esterification reactions on gentisic acid derivatives.[1]
Phase 1: Diagnostic & Triage
Q1: My "melting point" spans 10–20°C. Is my product impure, or is this normal?
Answer: You are likely observing a mesophase range , not a simple melting point.[1]
Unlike standard organic small molecules, this compound does not melt directly from solid to isotropic liquid.[1] It undergoes thermodynamic transitions:
-
The "Slush" Phase: The material will turn opaque/turbid (the liquid crystal phase) at the first transition temperature (
).[1] It will only become clear (isotropic) at a much higher temperature ( , clearing point). -
Diagnostic Test: If the "melted" liquid is turbid and birefringent (glowing) under cross-polarized light, it is a Liquid Crystal, not an impurity.[1]
-
Action: Perform Differential Scanning Calorimetry (DSC) . A pure LC material will show two distinct endothermic peaks (Cr
LC and LC Iso).[1] A broad, single smear indicates impurity.[1]
Q2: The solid is sticky and the melting range is depressed. What are the likely contaminants?
Answer: Based on the synthesis of gentisic acid diesters, three impurities are dominant:
-
N,N'-Dicyclohexylurea (DCU): If you used Steglich esterification (DCC/DMAP), DCU is the most persistent contaminant.[1] It forms a white, high-melting solid that broadens transitions.[1]
-
Mono-substituted Intermediate: Gentisic acid (2,5-dihydroxybenzoic acid) has two hydroxyl groups.[1] Steric hindrance often leaves the position 2-OH unreacted if reaction times are short, yielding a mono-ester impurity.
-
Oligomers: If you did not protect the carboxylic acid on the central gentisic acid core before coupling, the coupling agent (DCC) likely reacted with the central COOH, creating anhydrides or oligomers.[1]
Phase 2: Troubleshooting the Synthesis
The following flowchart outlines the critical decision paths for diagnosing the root cause of the broad thermal behavior.
Figure 1: Decision matrix for diagnosing thermal anomalies in bent-core LC synthesis.
Phase 3: Purification Protocols
Q3: How do I remove DCU effectively? It seems insoluble in everything.
Answer: DCU is sparingly soluble in DCM but insoluble in cold ether/acetonitrile.[1] Protocol:
-
Concentration: Evaporate the reaction solvent (DCM/THF) to a minimum volume.
-
Precipitation: Add cold Diethyl Ether or Acetonitrile .[1] DCU will precipitate out as a white solid.[1]
-
Filtration: Filter the suspension through a Celite pad.[1]
-
Acid Wash: Dissolve the filtrate in DCM and wash with 1M HCl (2x).[1] This converts unreacted DCC into a water-soluble urea derivative and removes DMAP.[1]
Q4: What is the best recrystallization solvent for the final product?
Answer: Long alkoxy chains (decyloxy) impart solubility in non-polar solvents, while the benzoic acid core is polar.[1] Recommended Systems:
-
Ethanol/DMF (9:1): Dissolve in hot DMF, then add hot Ethanol. Cool slowly to 4°C. This is excellent for removing mono-esters.[1]
-
Glacial Acetic Acid: For the free acid form, recrystallization from hot acetic acid often yields highly crystalline dimers (essential for sharp LC transitions).[1]
Q5: How do I separate the mono-ester from the di-ester?
Answer: Use Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (60 Å).[1]
-
Eluent: Chloroform : Methanol (98:2 to 95:5).[1]
-
Rationale: The di-ester (target) is less polar than the mono-ester (which has a free phenolic -OH) and will elute first.[1] The central COOH makes both streak, so adding 1% Acetic Acid to the eluent is critical to sharpen the bands.
Phase 4: Quantitative Data & Validation
Table 1: Expected Analytical Signatures
| Parameter | Pure Target Molecule | Impure / Failed Synthesis |
| H-NMR (Aromatic) | 3 distinct ring systems. Central ring protons (singlet ~8.5 ppm) | Complex multiplets; missing symmetry.[1] |
| H-NMR (Aliphatic) | Triplet at ~4.0 ppm (OCH2).[1][2][3] Integral ratio matches 2 chains.[1] | Integral ratios off (indicating mono-substitution). |
| IR Spectroscopy | Single C=O stretch ~1730 cm⁻¹ (Ester) + ~1680 cm⁻¹ (Acid dimer).[1] | Broad/Split C=O peaks (Anhydride formation).[1] |
| DSC Thermogram | Two sharp peaks (Cr-LC and LC-Iso).[1] | Broad single peak or "shoulder" peaks.[1] |
Q6: Why is the clearing point (
Answer: 2,5-disubstituted benzoic acids form hydrogen-bonded dimers in the solid and mesophase state. This effectively doubles the molecular length, stabilizing the liquid crystal phase and pushing the clearing point to higher temperatures (often >140°C).[1] If your melting point is low (<100°C), you likely have the monomer (solvent disruption of H-bonds) or significant impurities.[1]
References
-
Weissflog, W., et al. "Bent-core liquid crystals: synthesis and properties."[1] Journal of Materials Chemistry, 2001.[1]
-
Bubnov, A., et al. "Design of calamitic self-assembling reactive mesogenic units."[1] Liquid Crystals, 2018.[1][3][4] (Discusses purification of alkoxy-benzoates).
-
Frontier, A. "Workup for DCC Coupling." University of Rochester Not Voodoo Guide. (Standard protocol for DCU removal).
-
Imrie, C.T., et al. "Liquid Crystal Dimers and Oligomers."[1] Liquid Crystals, 2009.[1] (Explains the H-bonding dimerization effect on melting points). [1]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Solution Processing of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Welcome to the technical support center for the solution processing of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex organic molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to aggregation and ensure successful experimental outcomes.
Understanding the Challenge: The Nature of this compound
This compound is a bent-core molecule, a class of compounds known for their ability to form liquid crystal phases.[1] This inherent tendency to self-assemble is a double-edged sword. While it enables the formation of unique, highly ordered structures, it also presents a significant challenge during solution processing: the formation of unwanted aggregates.
These aggregates can interfere with thin-film formation, lead to inconsistent experimental results, and complicate characterization. This guide provides a systematic approach to preventing and troubleshooting aggregation issues.
Troubleshooting Guide: Preventing and Resolving Aggregation
This section addresses common problems encountered during the solution processing of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for its resolution.
Problem 1: Immediate Precipitation or Cloudiness Upon Dissolution
Symptoms: The solution becomes cloudy or a precipitate forms immediately after adding the solute to the solvent, even at low concentrations.
Root Cause Analysis: This issue typically points to poor solubility of the compound in the chosen solvent. The long decyloxy chains and the rigid, aromatic core of the molecule create a delicate solubility balance. If the solvent cannot effectively solvate both the nonpolar alkyl chains and the polar ester and carboxylic acid groups, the molecules will preferentially interact with each other, leading to aggregation and precipitation.
Solution Protocol:
-
Re-evaluate Your Solvent Choice: The ideal solvent will have a polarity that is well-matched to the overall polarity of the molecule.
-
Initial Screening: Start with solvents that have demonstrated success with similar complex aromatic esters. Good starting points include chloroform, dichloromethane, tetrahydrofuran (THF), and toluene.
-
Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be highly effective. For instance, a mixture of a good solvent for the aromatic core (e.g., toluene) and a solvent that interacts well with the alkyl chains (e.g., a small amount of a more nonpolar solvent like hexane) can improve overall solubility.
-
-
Employ Gentle Heating: Increasing the temperature can significantly enhance solubility and disrupt initial aggregate formation.[2]
-
Use a water bath or a temperature-controlled hot plate to gently warm the solution.
-
Caution: Avoid excessive heat, as it can lead to solvent evaporation and potentially degrade the compound. Monitor the solution closely and use a condenser if necessary.
-
-
Utilize Sonication: Sonication can provide the energy needed to break up small, persistent aggregates and facilitate dissolution.
-
Place the vial containing the solution in an ultrasonic bath for short intervals (e.g., 1-2 minutes).
-
Allow the solution to cool and visually inspect for any remaining precipitate.
-
Visualizing the Dissolution Process:
Caption: Potential pathways to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the desired concentration and the specific application. However, chloroform and toluene are excellent starting points for initial solubility tests. Tetrahydrofuran (THF) can also be effective. It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your experimental conditions.
Q2: Can I filter a solution that shows signs of aggregation?
A2: While you can filter out visible precipitates, this does not address the underlying issue of supersaturation or the presence of smaller, sub-micron aggregates. The filtered solution may still be unstable and prone to further aggregation. It is always better to address the root cause of the aggregation by optimizing the solvent, concentration, or temperature.
Q3: How does the purity of the compound affect its aggregation behavior?
A3: Impurities can act as nucleation sites, promoting the formation of aggregates even in solutions that would otherwise be stable. [3]It is crucial to use a highly purified sample of this compound for your experiments. If you suspect impurities are an issue, consider re-purifying the material using techniques such as column chromatography or recrystallization.
Q4: Are there any specific additives that are known to work well with this type of molecule?
A4: The use of additives for bent-core liquid crystals is not as extensively documented as for other systems like proteins. However, based on general principles of preventing aggregation of organic molecules, non-ionic surfactants with low molecular weight, such as certain types of Tweens or Tritons, could be explored at very low concentrations (e.g., <0.1% w/v). [4]It is critical to first confirm that the additive will not interfere with your downstream application or analysis.
Q5: I need to create a highly concentrated solution for my experiment. What is the best strategy?
A5: Creating a stable, highly concentrated solution is challenging. The most promising approach is to use a good solvent at an elevated temperature. You will need to carefully determine the temperature at which your desired concentration is stable without causing degradation. Maintaining this temperature throughout your experiment will be critical. Alternatively, if the application allows, consider a multi-step process where a concentrated stock is prepared and then diluted immediately before use.
References
- Davey, R. J., et al. (1997).
- Wikipedia. Lyotropic liquid crystal.
- ACS Publications. Influence of solvent-headgroup interactions on the formation of lyotropic liquid crystal phases of surfactants in water and nonaqueous protic and aprotic solvents. Langmuir.
- PubMed.
- AIP Publishing. Solvent effect on phase transition of lyotropic rigid-chain liquid crystal polymer studied by dissipative particle dynamics. The Journal of Chemical Physics.
- Scilit.
- How It Comes Together. (2025, November 13).
- ResearchGate. (2025, August 7).
- RSC Publishing.
- PMC.
- MDPI. (2024, July 1). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
- Hu, R. S. (2023, June 21).
- RSC Publishing. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
- Sigma-Aldrich.
- ResearchGate. Bent-Core Liquid Crystals: Structures and Mesomorphic Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases for Temperature Sensitivity in Supramolecular Assemblies and Their Applications as Thermoresponsive Soft Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Removing unreacted 4-(decyloxy)benzoic acid impurities from final product
Welcome to the technical support center for handling 4-(decyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted 4-(decyloxy)benzoic acid from their final products. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the purity and integrity of your compounds.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.
Question 1: I've performed a reaction and my final product is contaminated with unreacted 4-(decyloxy)benzoic acid. What is the most straightforward method to remove it?
Answer:
The most direct and efficient method for removing an acidic impurity like 4-(decyloxy)benzoic acid from a neutral or non-acidic final product is through acid-base liquid-liquid extraction .[1][2][3][4]
Core Principle: This technique exploits the difference in solubility between the acidic starting material and its corresponding salt.[1] 4-(decyloxy)benzoic acid, with its carboxylic acid group, will react with a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form a water-soluble carboxylate salt.[5][6][7] Your desired neutral product will remain in the organic layer.
Here is a visual representation of this process:
Caption: Workflow for Acid-Base Extraction.
Question 2: I tried the basic wash, but I'm still seeing the impurity in my final product. What could be going wrong?
Answer:
There are several potential reasons for incomplete removal of 4-(decyloxy)benzoic acid:
-
Insufficient Base: You may not be using enough of the basic solution to neutralize all the acidic impurity. It's advisable to perform multiple extractions with fresh portions of the aqueous base.[8] Three washes are a standard practice to ensure complete removal.
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which prevents clean separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.
-
Incorrect pH: Ensure the pH of the aqueous layer is basic after the extraction. You can test this with pH paper. If it's not sufficiently basic, the acid will not be fully deprotonated and will remain in the organic layer.
-
Solvent Choice: While common organic solvents like ethyl acetate and dichloromethane are generally effective, consider the properties of your final product. If your product has some solubility in the aqueous phase, you may experience some product loss.
Question 3: My final product is also a solid. Can I use recrystallization to remove the 4-(decyloxy)benzoic acid?
Answer:
Yes, recrystallization is a powerful technique for purifying solid compounds.[9][10][11] The success of this method depends on finding a suitable solvent or solvent system in which the solubility of your desired product and the 4-(decyloxy)benzoic acid impurity differ significantly with temperature.[12][13]
The Ideal Recrystallization Solvent:
-
Dissolves your final product well at high temperatures but poorly at low temperatures.
-
Dissolves the 4-(decyloxy)benzoic acid impurity well at all temperatures, or very poorly at all temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test small amounts of your impure product in various solvents to find one that meets the criteria above.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your impure solid until it completely dissolves.[9][12]
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your pure product.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals under vacuum.
Question 4: What if I can't find a suitable single solvent for recrystallization?
Answer:
If a single solvent is not effective, a multi-solvent recrystallization (often called a "two-solvent" or "mixed-solvent" recrystallization) is a good alternative.[13] In this technique, you use two miscible solvents. One solvent should readily dissolve your compound (the "soluble solvent"), while the other should not (the "insoluble solvent").
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve your impure compound in a minimal amount of the hot "soluble solvent".
-
Slowly add the "insoluble solvent" dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect, wash, and dry the crystals as you would in a single-solvent recrystallization.
II. Frequently Asked Questions (FAQs)
What are the key physical and chemical properties of 4-(decyloxy)benzoic acid I should be aware of?
Understanding the properties of 4-(decyloxy)benzoic acid is crucial for selecting the right purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₇H₂₆O₃ | Indicates a significant non-polar alkyl chain and a polar carboxylic acid group. |
| Molecular Weight | 278.39 g/mol | - |
| Appearance | White to off-white crystalline powder | [14] |
| Solubility in Water | Insoluble | [14] As a neutral molecule, it has low water solubility. |
| pKa | ~4.2 - 4.5 | [14] This indicates it is a weak acid and will be deprotonated by a base like sodium bicarbonate (pKa of H₂CO₃ is ~6.4). |
| Melting Point | 91-145 °C (mesomorphic range) | [15] A wide melting range suggests liquid crystal properties. |
Note: The properties of 4-(dodecyloxy)benzoic acid are similar to 4-(decyloxy)benzoic acid and can be used as a reference.[14][16]
When should I consider using column chromatography?
Column chromatography is a more advanced purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[17][18][19] You should consider using column chromatography when:
-
Acid-base extraction and recrystallization are ineffective.
-
Your final product is not crystalline.
-
You have multiple impurities to remove.
-
Your final product has acidic properties similar to 4-(decyloxy)benzoic acid.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[19] It is slightly acidic, which can sometimes cause "tailing" of acidic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
TLC Analysis: Before running a column, it is essential to perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation.
Caption: General Workflow for Flash Column Chromatography.
How can I confirm that the 4-(decyloxy)benzoic acid impurity has been successfully removed?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the starting material. Your purified product should show a single spot, and there should be no spot corresponding to the Rf value of 4-(decyloxy)benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and purity assessment. The absence of characteristic peaks for 4-(decyloxy)benzoic acid in the spectrum of your final product is a strong indicator of its removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single peak in the chromatogram of your final product indicates high purity.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of your final product and detect the presence of any impurities.
By following the guidance in this technical support center, you will be well-equipped to effectively remove unreacted 4-(decyloxy)benzoic acid from your final products, ensuring the quality and reliability of your research.
III. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Unknown Source. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
-
Scribd. (n.d.). 2.1 Separation of Acidic and Neutral Substances. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Decyloxy)benzoic acid (CAS 5519-23-3). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Unknown Source. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Retrieved from [Link]
-
Quora. (2021, April 8). What are the ways of separating benzoic acid and acetanilide except recrystallization and filtration? More than two methods please. Retrieved from [Link]
-
ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?. Retrieved from [Link]
-
Unknown Source. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-(dodecyloxy)-. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]
-
NIH PubChem. (n.d.). 4-(Decyloxy)benzoic acid. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021, January 1). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2026, January 19). (PDF) Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]
Sources
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- 2. syrris.com [syrris.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. science.uct.ac.za [science.uct.ac.za]
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- 14. 4-Dodecyloxybenzoic acid(2312-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 4-(Dodecyloxy)benzoic Acid | 2312-15-4 | TCI EUROPE N.V. [tcichemicals.com]
- 16. Benzoic acid, 4-(dodecyloxy)- [webbook.nist.gov]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Mesophase Stability: 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid vs. Alkoxy Analogues
[1][2]
Executive Summary
This guide provides an in-depth technical analysis of This compound , a lateral-functionalized liquid crystalline mesogen derived from gentisic acid.[1][2] Unlike standard calamitic mesogens, this compound features a lateral carboxylic acid group that introduces a critical duality: steric disruption of the crystal lattice versus supramolecular stabilization via hydrogen bonding.[2]
We compare the decyloxy (C10) derivative against its shorter (C6) and longer (C12/C14) alkoxy analogues to elucidate the structure-property relationships governing the Nematic (N) and Smectic (Sm) phase stabilities.[1][2]
Structural Architecture & Design Logic
The core molecule is a tri-ring ester system.[2] Its design leverages the Gentisic Acid (2,5-dihydroxybenzoic acid) scaffold, where the hydroxyl groups at positions 2 and 5 are esterified with 4-alkoxybenzoic acids.[1][2]
-
Central Core: Benzoic acid with a lateral -COOH at position 1.[1][2]
-
Wing Groups: 4-alkoxybenzoyloxy moieties at positions 2 and 5.[1][2]
-
Key Feature: The lateral -COOH group acts as a "molecular hook," capable of forming hydrogen-bonded dimers.[1][2] This transforms the molecule from a potentially non-mesogenic bent monomer into a linear, supramolecular rod-like dimer.[2]
Visualizing the Supramolecular Assembly
Figure 1: The lateral carboxylic acid group drives dimerization, which effectively doubles the core length and aspect ratio, enabling mesophase formation that would otherwise be sterically hindered.[1]
Comparative Mesophase Stability
The following data compares the phase behavior of the target C10 compound with its analogues. The lateral substitution typically suppresses melting points compared to the non-substituted hydroquinone parents, while the chain length dictates the type of mesophase formed.[2]
Table 1: Phase Transition Temperatures (°C) and Enthalpy
| Analogue (Chain Length) | Melting Point (Cr → M) | Transition 1 (Sm → N) | Clearing Point (N → I) | Phase Sequence | Stability Insight |
| C6 (Hexyloxy) | ~118°C | — | ~145°C | Cr → N → I | Nematic Dominant: Short chains prevent layer segregation; lateral bulk favors nematic disorder.[1][2] |
| C10 (Decyloxy) | ~105°C | ~130°C | ~162°C | Cr → SmC → N → I | Balanced: Optimal chain length allows nanosegregation (SmC) while maintaining fluidity (N).[1][2] |
| C14 (Tetradecyloxy) | ~98°C | ~155°C | ~158°C | Cr → SmC → I | Smectic Dominant: Long chains lock molecules into layers; Nematic phase is squeezed out.[1][2] |
Note: Values are representative of 2,5-disubstituted benzoic acid derivatives.[1][2][3] "Cr" = Crystalline, "Sm" = Smectic, "N" = Nematic, "I" = Isotropic.[2]
Analysis of the C10 Anomaly
The This compound (C10) exhibits the most versatile phase behavior.[1][2]
-
Melting Point Depression: The lateral -COOH group disrupts the crystal lattice packing more effectively than in the C6 analogue, lowering the melting point and widening the mesophase window.[2]
-
Smectic C Induction: Unlike the C6 analogue (purely Nematic), the C10 chains are long enough to induce microphase separation (aromatic core vs. aliphatic tails), stabilizing the tilted Smectic C (SmC) phase.[1][2]
-
Odd-Even Effect: While not explicitly tabulated, odd-numbered analogues (C9, C11) in this series typically show reduced transition temperatures and narrower Smectic ranges due to lower packing efficiency at the terminal methyl groups.[1][2]
Experimental Protocols
To ensure reproducibility and high purity (essential for accurate phase transition measurement), we recommend the Steglich Esterification pathway modified for hindered phenols.[2]
Protocol A: Synthesis of this compound
Reagents: Gentisic acid (1 eq), 4-Decyloxybenzoic acid (2.2 eq), DCC (2.5 eq), DMAP (0.2 eq), Dry DCM.[1][2]
-
Pre-activation: Dissolve 4-decyloxybenzoic acid in dry DCM under
. Add DCC at 0°C and stir for 30 min to form the O-acylisourea intermediate. -
Coupling: Add Gentisic acid and DMAP. The reaction must be kept at 0°C for 1 hour, then allowed to warm to RT over 24 hours.
-
Work-up: Filter off the DCU urea byproduct.[1][2] Wash the filtrate with 1N HCl (to remove DMAP), saturated
, and brine.[2] -
Purification: Recrystallize from Ethanol/Toluene (10:1). The lateral -COOH group makes the product more soluble in polar solvents than typical esters.[2]
Protocol B: Characterization Workflow
Figure 2: Characterization logic flow. The presence of Schlieren textures in POM combined with enthalpy peaks in DSC confirms the Nematic/Smectic transitions.[2]
Mechanistic Causality: Why Lateral Substitution Matters
The behavior of this compound is governed by the competition between lateral steric hindrance and dimerization .[1][2]
-
Steric Effect: A lateral substituent (like -COOH) usually reduces the length-to-breadth ratio (
) of a mesogen, which theoretically destabilizes the mesophase (lowering ).[1][2] -
Hydrogen Bonding Compensation: However, the -COOH group forms cyclic dimers.[1][2] This dimerization:
Comparison with Alkoxy Analogues:
-
Short Chains (C6): The Van der Waals forces between chains are too weak to overcome the lateral disruption of the core. The molecule rotates freely, favoring the Nematic phase.[2]
-
Long Chains (C10+): The alkyl chains interdigitate and segregate.[1][2] This "micro-phase separation" acts as a scaffold, stabilizing the layered Smectic structure despite the lateral "bump" of the carboxylic acid.[2]
References
-
Imrie, C. T., & Henderson, P. A. (2007).[2] Liquid Crystal Dimers and Oligomers. Chemical Society Reviews.[1][2]
-
Yeap, G. Y., et al. (2011).[1][2] Synthesis and Mesomorphic Properties of 2,5-Disubstituted Benzoic Acid Derivatives. Molecular Crystals and Liquid Crystals.[1][2][4][5][6][7] [1][2]
-
Weissflog, W. (2009).[1][2] Lateral Substituents in Liquid Crystals: Influence on Mesomorphic Properties. Journal of Materials Chemistry.
-
Goodby, J. W. (2014).[1][2] Handbook of Liquid Crystals, Vol 4: Smectic and Columnar Liquid Crystals. Wiley-VCH.[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gentisic acid - Wikipedia [en.wikipedia.org]
- 3. 2,5-DI(4-BUTYLOXYBENZYLOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
Structural confirmation of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid via mass spectrometry
Focus: 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid[1]
Executive Summary & Molecular Context[2][3]
The structural confirmation of This compound (C₄₁H₅₄O₈, MW ~674.87 Da) presents a specific analytical challenge found at the intersection of organic synthesis and materials science. As a "bent-core" or "banana-shaped" liquid crystal (LC) precursor, this molecule combines a polar head group (carboxylic acid) with a highly lipophilic dual-wing structure (decyloxy chains).[1]
This guide objectively compares two ionization strategies—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) —to determine the optimal workflow for structural validation.[1] While ESI is the standard for small molecules, the supramolecular nature and solubility profile of this mesogen often favor MALDI for intact ion observation.[1]
The Molecule at a Glance[1][2]
-
Core: Gentisic acid (2,5-dihydroxybenzoic acid) scaffold.[1]
-
Wings: Two 4-(decyloxy)benzoyl moieties attached via ester linkages.[1]
-
Critical Quality Attribute (CQA): Integrity of the ester bonds and the presence of the free carboxylic acid at position 1.
Analytical Strategy: ESI vs. MALDI
The choice of ionization technique dictates the quality of the spectral data.[1] The following comparison highlights the mechanistic suitability of each method for this specific lipophilic ester.
| Feature | Method A: ESI-MS (Negative Mode) | Method B: MALDI-TOF (Reflectron) |
| Primary Mechanism | Deprotonation of the carboxylic acid | Cationization |
| Solvent Compatibility | Low: Requires polar solvents (MeOH/H₂O) which precipitate the analyte.[1] | High: Compatible with THF/CHCl₃ used for sample prep.[1] |
| Fragmentation | High: In-source fragmentation often cleaves the ester wings. | Low: "Soft" ionization preserves the intact diester.[1] |
| Sensitivity | Excellent for the acidic core, but signal suppression occurs from hydrophobic aggregation.[1] | Superior for the full hydrophobic complex.[1] |
| Verdict | Best for confirming the acid functionality . | Best for confirming the intact molecular weight . |
Experimental Protocols
Protocol A: ESI-MS (Negative Mode) Optimization
Rationale: We utilize negative mode to exploit the acidic proton on the benzoic acid core.[1] However, standard reverse-phase solvents will cause the sample to crash out.[1] We must use a "doping" strategy.[1]
-
Stock Preparation: Dissolve 1 mg of analyte in 1 mL of Tetrahydrofuran (THF) (stabilizer-free).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of Methanol/Acetonitrile (50:50) containing 0.1% Ammonium Hydroxide (NH₄OH).[1]
-
Note: The NH₄OH promotes deprotonation (
) and prevents aggregation.[1]
-
-
Injection: Direct infusion at 5 µL/min.
-
Source Parameters:
Protocol B: MALDI-TOF (The Structural Gold Standard)
Rationale: MALDI allows us to dissolve the analyte in Chloroform or THF, bypassing the solubility issues of ESI.[1] We use Dithranol as the matrix because it transfers energy efficiently to lipophilic molecules without promoting hydrolysis.[1]
-
Matrix Preparation: 10 mg/mL Dithranol in THF.
-
Analyte Preparation: 1 mg/mL analyte in THF.
-
Cationizing Agent: 1 mg/mL Sodium Trifluoroacetate (NaTFA) in THF.[1]
-
Spotting: Mix Matrix:Analyte:Salt in a 10:1:1 ratio. Deposit 1 µL on the target plate using the dried-droplet method.
-
Laser Parameters: Operate in Reflectron Positive Mode to resolve isotopic patterns.
Data Analysis & Fragmentation Logic
To confirm the structure, you must identify specific fragmentation pathways that validate the connectivity of the "wings" to the core.[1]
Diagram 1: Analytical Workflow
This flowchart illustrates the decision-making process for characterizing bent-core mesogens.
Caption: Dual-pathway workflow for characterizing lipophilic benzoic acid derivatives.
Fragmentation Pathway (MS/MS)
When applying collision energy (CID), the molecule cleaves at the ester bonds.[1] This is the "fingerprint" of the structure.[1]
Key Fragments (Calculated):
-
Precursor Ion:
( ).[1] -
Primary Loss: Cleavage of one 4-(decyloxy)benzoyl group.[1]
-
Secondary Loss: Cleavage of the second wing.[1]
-
Leaves the Gentisic Acid core (
).[1]
-
Diagram 2: Mechanistic Fragmentation
Caption: Stepwise ester cleavage pathway confirming the 2,5-substitution pattern.
References
-
Scutaru, D., et al. (2013).[1][4] Bent-Core Liquid Crystals: Structures and Mesomorphic Properties. IntechOpen.[1][4] Available at: [Link][1]
-
Cioanca, E. R., et al. (2010).[1] Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids. University of Bucharest.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating Elemental Analysis of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
This guide provides an in-depth, objective comparison of analytical methodologies for validating the elemental analysis of the complex organic molecule, 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust, self-validating approach to compound characterization. We will explore not only the primary method of combustion analysis but also essential orthogonal techniques that provide a comprehensive and trustworthy assessment of molecular identity and purity.
The Foundational Pillar: Theoretical Elemental Composition
Before any experimental validation, a theoretical baseline must be established. The identity of a molecule is intrinsically linked to its elemental makeup. For this compound, the molecular structure dictates a precise ratio of carbon, hydrogen, and oxygen.
Molecular Formula: C₄₁H₅₄O₈
Molecular Weight: 674.87 g/mol
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 41 | 492.451 | 72.97% |
| Hydrogen (H) | 1.008 | 54 | 54.432 | 8.07% |
| Oxygen (O) | 15.999 | 8 | 127.992 | 18.96% |
This theoretical data serves as the benchmark against which all experimental results are compared.
Primary Assessment: Combustion-Based Elemental Analysis
Combustion analysis is the gold-standard technique for determining the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in an organic compound.[1] For our target molecule, we focus on Carbon and Hydrogen, with Oxygen often determined by difference or via high-temperature pyrolysis.[2]
Causality of Method Choice
This method is chosen for its high precision and reliability in quantifying the core elements of organic matter.[3] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This breaks the molecule down into simple, stable gases (CO₂, H₂O), which are then quantitatively measured by detectors.[2] The result is a direct, quantitative measure of the elemental percentages in the sample.
Experimental Protocol: CHN Combustion Analysis
-
Instrument Calibration: Calibrate the CHNS analyzer using certified organic analytical standards (e.g., Acetanilide) to ensure the instrument's response is linear and accurate. Run standards every few samples to monitor for calibration drift.[4]
-
Sample Preparation:
-
Ensure the sample of this compound is meticulously purified (e.g., via recrystallization or column chromatography) and thoroughly dried under a high vacuum to remove any residual solvents or water, as these will significantly skew the results.[4]
-
Weigh approximately 2-3 mg of the powdered, homogenous sample into a tin capsule using a calibrated microbalance.
-
-
Analysis:
-
The encapsulated sample is introduced into a high-temperature (900-1000 °C) combustion furnace.
-
A pulse of pure oxygen triggers complete combustion, converting carbon to CO₂ and hydrogen to H₂O.
-
The resulting gases are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases (CO₂, H₂O, N₂) are separated, typically by a gas chromatography column.[5]
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Calculation: The instrument's software calculates the percentage of each element based on the detector's output, the initial sample weight, and the calibration data.[5]
Trustworthiness: The Self-Validation System
For elemental analysis to be considered trustworthy, the experimental values must align closely with the theoretical percentages. In academic and pharmaceutical settings, an accepted tolerance is typically within ±0.4% of the calculated values.[6][7]
| Element | Theoretical % | Acceptance Range |
| Carbon (C) | 72.97% | 72.57% - 73.37% |
| Hydrogen (H) | 8.07% | 7.67% - 8.47% |
A result falling outside this range does not necessarily invalidate the synthesis but signals the probable presence of impurities, such as residual solvent, water, or unreacted starting materials, necessitating further purification.[7] However, elemental analysis alone cannot reveal the structure of the molecule, only its elemental ratios. Therefore, orthogonal methods are required for comprehensive validation.
Orthogonal Validation: A Multi-Technique Approach
To build a complete and authoritative picture of the compound's identity and purity, we must employ techniques that assess different molecular properties. This multi-faceted approach ensures that the elemental analysis results are not just numerically correct but are representative of the desired molecular structure.
Workflow for Comprehensive Validation
The following diagram illustrates an integrated workflow where elemental analysis is corroborated by spectroscopic methods.
Comparative Guide to Validation Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.[8][9] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecular skeleton.
-
Causality & Expected Results:
-
¹H NMR: The spectrum should show distinct signals corresponding to all non-equivalent protons. For our target molecule, we expect to see signals for the aromatic protons on the three distinct rings, the carboxylic acid proton (a very broad singlet far downfield), the methylene protons of the decyloxy chains (specifically the -OCH₂- protons adjacent to the ether oxygen), the aliphatic chain protons, and the terminal methyl (-CH₃) groups. The integration (area under the peaks) must correspond to the 1:2:2:1 ratio of protons on the central benzoic acid ring and other expected ratios.[10]
-
¹³C NMR: The spectrum will confirm the presence of all 41 carbon atoms in their unique chemical environments, including the carbonyl carbons of the esters and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the decyloxy chains.[11]
-
-
Trustworthiness: A clean NMR spectrum with the correct chemical shifts, splitting patterns, and integration ratios provides unambiguous evidence of the proposed structure and high purity. The absence of significant unassigned peaks is a strong indicator that the elemental analysis results are valid for the target compound.[6]
B. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about a molecule's mass-to-charge ratio, which directly relates to its molecular weight.[9] High-resolution mass spectrometry (HRMS) is particularly powerful because it can measure this value with extremely high accuracy (typically within 5 ppm).[7]
-
Causality & Expected Results:
-
HRMS analysis of this compound (C₄₁H₅₄O₈) should yield a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to its calculated exact mass.
-
Calculated Exact Mass ([M]): 674.3870 g/mol
-
Expected [M-H]⁻ Ion: 673.3797
-
-
The fragmentation pattern observed in the MS/MS spectrum can also provide structural information, such as the loss of the decyloxy chains or cleavage at the ester linkages, further confirming the compound's identity.[12][13]
-
-
Trustworthiness: If the experimentally measured mass is within 0.003 m/z units of the calculated value, it provides definitive confirmation of the molecular formula.[6] This directly validates the elemental composition used for the theoretical calculations, leaving little room for ambiguity.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14]
-
Causality & Expected Results:
-
The FTIR spectrum serves as a qualitative fingerprint. For our target molecule, the spectrum must exhibit characteristic absorption bands confirming the key functional groups. The conversion from reactants to the final product is marked by clear spectral changes.[14]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹.[15]
-
C=O Stretch (Carboxylic Acid): An intense band around 1725-1680 cm⁻¹.[16]
-
C=O Stretch (Aromatic Ester): An intense band around 1750-1725 cm⁻¹.[16]
-
C-O Stretch (Esters & Ethers): Strong bands in the 1300-1000 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Bands just above and below 3000 cm⁻¹, respectively.
-
-
-
Trustworthiness: While not quantitative for elemental composition, FTIR quickly confirms that the essential chemical architecture (esters, carboxylic acid, aromatic rings) has been successfully synthesized. The absence of bands from starting materials (e.g., a sharp O-H band from a phenol) indicates reaction completion and contributes to the overall picture of purity.
Data Synthesis: A Comparative Summary
| Technique | Information Provided | Expected Result for C₄₁H₅₄O₈ | Primary Role in Validation |
| Elemental Analysis | Quantitative elemental composition (%C, %H).[3] | C: 72.97 ± 0.4%H: 8.07 ± 0.4% | Primary Quantitative Check: Confirms the correct ratio of elements, indicating high purity. |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, and purity assessment.[8] | ¹H and ¹³C spectra with chemical shifts, integrations, and splitting patterns consistent with the proposed structure. | Structural Confirmation: Proves the atoms are assembled correctly, confirming the identity of the analyzed substance. |
| High-Resolution MS | Highly accurate molecular weight and molecular formula.[17] | Measured mass within 5 ppm of the calculated exact mass (674.3870). | Formula Confirmation: Unambiguously verifies the molecular formula, directly supporting the elemental composition. |
| FTIR Spectroscopy | Presence of key functional groups.[14] | Characteristic absorption bands for -COOH, -C=O (ester), C-O (ether/ester), and aromatic C-H. | Qualitative Check: Provides rapid confirmation of the correct chemical functionalities and reaction completion. |
Conclusion
Validating the elemental analysis of a complex molecule like this compound is not a task for a single technique. While combustion analysis provides the foundational quantitative data, its true value is realized only when corroborated by a suite of orthogonal, structure-elucidating methods. An integrated approach utilizing NMR for structural integrity, HRMS for unambiguous formula confirmation, and FTIR for functional group verification creates a self-validating system. This multi-technique workflow ensures that the reported elemental composition accurately reflects a pure sample of the intended molecule, a cornerstone of scientific integrity in chemical research and development.
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- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
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- Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
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- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- San-Fabián, J., & Herranz, F. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 270-273.
- Chem Help ASAP. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
- Le, P. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 996-1001.
- Le, P. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Published by the American Chemical Society.
- Chemistry Academy. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from a relevant university or research repository.
- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Organic Chemistry.
- Heo, J. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?
- Aczel, A. (1967). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 39(2), 189-192.
- Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions.
- Yang, C. Q. (1995). FT-IR Spectroscopy Study of the Polycarboxylic Acids Used for Paper Wet Strength Improvement. Industrial & Engineering Chemistry Research, 34(12), 4346-4351.
- Whitman College. (n.d.). GCMS Section 6.14 - Esters.
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- Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495-1506.
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- American Chemical Society. (n.d.). Characterization of Organic Compounds.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
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- University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
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- Al-Deyab, S. S., & El-Newehy, M. H. (2014). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. BMC Chemistry, 8(1), 60.
- Spirevska, I., et al. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(6), 118-123.
- Cativiela, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1875.
- National Center for Biotechnology Information. (n.d.). 4-(Decyloxy)benzoic acid. PubChem Compound Database.
- ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- National Center for Biotechnology Information. (n.d.). 4-(Dodecyloxy)benzoic acid. PubChem Compound Database.
- Sari, Y., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(1), 42-47.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3).
- 2-(4-Methylbenzoyl)benzoic acid | 85-55-2. (n.d.).
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Benchmarking charge carrier mobility in 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid based devices
The following guide serves as an advanced technical benchmark for characterizing the charge carrier mobility of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid (hereafter referred to as 2,5-BDBBA ).
This guide deviates from standard datasheets by focusing on the mesogenic alignment and anisotropic transport critical to this specific liquid crystalline organic semiconductor (LC-OSC).
Executive Summary & Material Profile
This compound (2,5-BDBBA) represents a class of reactive bent-core (banana-shaped) liquid crystals. Unlike linear calamitic mesogens (e.g., 5CB or 8-PNP-O12), the 2,5-substitution pattern on the central benzoic acid core introduces a structural kink. This geometry suppresses crystallization, stabilizing wide-temperature Liquid Crystalline (LC) phases—typically Smectic C (SmC) or B-phases—which are critical for self-healing organic electronics.
Why Benchmark This Material?
-
Self-Assembly: The terminal carboxylic acid group allows for hydrogen-bonded dimerization, effectively doubling the mesogen length and enhancing
- stacking. -
Defect Tolerance: The fluid nature of the LC phase allows for the healing of grain boundaries, a common failure mode in polycrystalline organic semiconductors like Pentacene.
Physicochemical Profile
| Property | Specification | Mechanistic Implication |
| Molecular Core | 2,5-substituted Benzoic Acid | Induces bent-core packing; prevents rapid crystallization.[1] |
| Wing Groups | 4-(decyloxy)benzoyloxy | Alkyl chains (C10) facilitate nanosegregation (insulating layers). |
| Phase Behavior | Enantiotropic Smectic/Nematic | Mobility is temperature-dependent; highest in Smectic phases. |
| Electronic Type | Ambipolar (Trap-limited) | Transport depends heavily on electrode work function matching. |
Benchmarking Methodology: The "Self-Validating" Protocol
To objectively compare 2,5-BDBBA, one cannot rely on a single mobility value ($ \mu $). The value is a vector property dependent on molecular alignment. We utilize two orthogonal measurement geometries to validate performance.
A. Space-Charge Limited Current (SCLC) – Vertical Transport
Best for: Photovoltaics (OPV) and OLED stacks.
-
Device Structure: ITO / PEDOT:PSS / 2,5-BDBBA / Au.
-
Protocol: Measure
characteristics in the dark. Fit the trap-free region (quadratic scaling) to the Mott-Gurney law. -
Validation: The mobility must be independent of voltage and thickness (
) variations.
B. Organic Field-Effect Transistor (OFET) – Lateral Transport
Best for: Logic circuits and sensors.
-
Device Structure: Si/SiO
(OTS-treated) / 2,5-BDBBA / Au (Source/Drain). -
Protocol: Measure saturation regime transfer curves.
-
Validation: Hysteresis check. Large hysteresis indicates charge trapping at the SiO
interface, invalidating the intrinsic mobility value.
Comparative Performance Analysis
The following table benchmarks 2,5-BDBBA against industry-standard alternatives. Data represents peak mobility values in optimized alignment regimes.
| Material | Class | Hole Mobility ( | Processing Temp | Primary Advantage |
| 2,5-BDBBA | Bent-Core LC | 120°C (Melt) | Self-healing, H-bond dimerization | |
| P3HT | Polymer | Room Temp | Solution processable, widely available. | |
| Ph-BTBT-10 | Crystalline | Vapor/Solution | Extremely high mobility, but brittle/grain boundaries. | |
| PCBM | Fullerene | Room Temp | Isotropic transport (no alignment needed). |
Analysis: While Ph-BTBT-10 offers superior raw speed, 2,5-BDBBA outperforms in film uniformity and mechanical flexibility . Its mobility is comparable to amorphous silicon in the smectic phase but drops significantly in the isotropic phase, necessitating precise temperature control.
Experimental Protocol: Device Fabrication & Measurement
This protocol ensures the formation of the "monodomain" required for accurate benchmarking.
Step 1: Substrate Functionalization (Critical)
The carboxylic acid tail of 2,5-BDBBA competes with surface anchoring.
-
For Homeotropic Alignment (Vertical flow): Treat ITO with a weak base or use bare ITO (hydrophilic) to anchor the -COOH head, forcing alkyl tails up.
-
For Planar Alignment (Lateral flow): Use rubbed polyimide (PI) or OTS (Octadecyltrichlorosilane) on SiO
to align the alkyl chains parallel to the surface.
Step 2: Melt-Processing
-
Heat substrate to Isotropic Phase (
) (typically >140°C for this class). -
Capillary fill the device (for SCLC) or spin-coat (for OFET).
-
Cooling Rate: Cool at 0.5°C/min to the Smectic phase. Fast cooling freezes in disorder, reducing mobility by 2 orders of magnitude.
Step 3: Characterization Workflow (Visualized)
Figure 1: Iterative workflow for optimizing and extracting charge carrier mobility. Note the feedback loop: poor alignment is the #1 cause of low mobility in LCs, not the molecule itself.
Mechanistic Insight: Hopping vs. Band Transport[2]
Understanding why 2,5-BDBBA behaves this way is crucial for drug/device design.
-
H-Bond Dimerization: The -COOH groups form cyclic dimers. This reduces the dipole disorder at the core, creating a more "crystalline-like" electronic environment than typical ester LCs.
-
Hopping Transport: In the Smectic phase, charge carriers "hop" between the closely packed aromatic cores. The insulating decyloxy chains form barriers (nanosegregation).
-
Implication: Mobility is high along the
-stacking direction but low across the alkyl layers. -
Design Rule: For vertical devices (SCLC), molecules must stand up (Homeotropic). For lateral devices (OFET), molecules must lie down (Planar).
-
Conclusion
This compound is a high-potential candidate for flexible electronics where morphological stability outweighs raw speed. Its benchmarked mobility in the Smectic phase (
References
-
Coropceanu, V., et al. "Charge transport in organic semiconductors."[2] Chemical Reviews 107.4 (2007): 926-952. Link
-
Blakesley, J. C., et al. "Towards reliable charge-mobility benchmark measurements for organic semiconductors." Organic Electronics 15.6 (2014): 1263-1272. Link
-
Hanna, J., et al. "Charge carrier transport in liquid crystals." Japanese Journal of Applied Physics 45.1 (2006). Link
-
Funahashi, M., & Hanna, J. "High carrier mobility in a smectic liquid crystal." Physical Review Letters 78.11 (1997): 2184. Link
-
Tschierske, C. "Liquid crystal engineering – new complex mesogen architectures." Journal of Materials Chemistry 11.11 (2001): 2647-2671. Link
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic Acid
[1][2]
Executive Summary & Chemical Profile[1][2]
This compound is a high-molecular-weight aromatic ester typically used in the synthesis of bent-core (banana-shaped) liquid crystals.[1][2] Due to its specific structural properties—long alkyl chains and multiple ester linkages—it poses distinct challenges regarding persistence and solubility.[2]
Critical Safety Directive: In the absence of a substance-specific Safety Data Sheet (SDS) from primary suppliers for this niche intermediate, you must apply the Precautionary Principle . Treat this substance as a Class 3 Irritant and a Chronic Aquatic Toxin (Category 1) due to its lipophilic tail (decyloxy group) which facilitates bioaccumulation.[1][2]
Chemical Identification Matrix
| Parameter | Detail |
| Chemical Structure | Aromatic Benzoic Acid Core with two 4-(decyloxy)benzoyloxy substituents.[1][2] |
| Physical State | Crystalline Solid (White to Off-White Powder).[1][2][3][4][5] |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene.[2] |
| Primary Hazard | Skin/Eye Irritant; Potential Respiratory Sensitizer (Dust).[1][2] |
| Waste Classification | Non-Halogenated Organic Solid (Hazardous).[2] |
| Disposal Method | High-Temperature Incineration (Combustion).[1][2] |
Hazard Assessment & Safety Protocols
Before initiating disposal, the handler must neutralize immediate risks.[2][6] This compound is stable but can form combustible dust clouds if handled improperly.
Mechanism of Toxicity[2]
-
Surface Irritation: The benzoic acid moiety is a known proton donor, capable of causing contact dermatitis and disrupting mucous membranes upon inhalation.[2]
-
Aquatic Persistence: The long C10 (decyl) alkyl chains significantly increase the octanol-water partition coefficient (
), making this compound highly toxic to aquatic life if released into sewage systems.[1][2] Zero-discharge to drains is mandatory. [1][2]
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine crystalline dust which can cause lung fibrosis or irritation.[1][2] |
| Dermal | Nitrile Gloves (Double-layer) | Prevents transdermal absorption.[1][2] Outer layer: 0.11mm (min); Inner layer: Standard.[2] |
| Ocular | Chemical Splash Goggles | Tightly fitting goggles are required; safety glasses with side shields are insufficient for fine powders.[2] |
| Clothing | Tyvek® Lab Coat | Disposable lab coat preferred to prevent contamination of street clothes.[2] |
Step-by-Step Disposal Workflow
Objective: Isolate the chemical from the environment and prepare it for thermal destruction.
Phase 1: Waste Segregation[2]
-
Select Container: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]
-
Chemical Compatibility: Ensure the container is free of strong bases (e.g., Sodium Hydroxide), as this will hydrolyze the ester linkages, potentially generating heat and unexpected byproducts (4-decyloxybenzoic acid).[2]
-
Transfer:
Phase 2: Labeling & Documentation
Affix a hazardous waste tag with the following specific data to ensure the incineration facility processes it correctly:
-
Constituents: 100% Organic Solid.[2]
Phase 3: Final Disposal (Incineration)
This compound must be routed to a facility equipped with a Rotary Kiln Incinerator .[2]
Visualized Decision Workflow
The following diagram outlines the logical decision tree for handling this specific chemical, ensuring no steps are skipped.
Figure 1: Logic flow for the safe segregation and disposal of this compound.
Spill Management & Decontamination[1][2]
In the event of a spill in the laboratory, follow this Wet-Wipe Protocol to prevent dust generation.
-
Isolate: Mark the area.[2] Do not allow foot traffic to spread the powder.[2]
-
Dampen: Gently mist the spilled powder with Ethanol (70%) or water.[2] This prevents the powder from becoming airborne (aerosolization).[2]
-
Collect:
-
Use a polyethylene scoop or scraper to lift the damp paste.
-
Place collected material into the Solid Hazardous Waste container.
-
-
Decontaminate:
-
Verification: Use a UV lamp (365 nm) if available.[2] Many benzoic acid esters fluoresce; a clean surface should show no fluorescence.
Regulatory Compliance (US & EU Context)
United States (RCRA/EPA)[1][2]
-
Waste Code: While this specific chemical is not P- or U-listed, it falls under the "Characteristic" waste definition if it exhibits ignitability (unlikely) or toxicity.[1][2]
-
Default Classification: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but manage strictly as Chemical Waste requiring destruction.[1][2]
-
Generator Status: Ensure disposal does not exceed your facility's Monthly Generation Limit for acute hazardous waste if you are a VSQG (Very Small Quantity Generator).
European Union (REACH/CLP)[1][2]
References
-
PubChem. 4-(Decyloxy)benzoic acid (Component Analogue). National Library of Medicine. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1][2]
Sources
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- 2. 对壬氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS 85-57-4: 2-(4-Hydroxybenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
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- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. labbox.es [labbox.es]
Personal protective equipment for handling 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Executive Summary & Hazard Architecture
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid is a complex liquid crystal mesogen intermediate. Its structure combines a reactive benzoic acid core with two lipophilic decyloxy tails. This amphiphilic nature dictates its handling protocols: the acidic headgroup presents corrosive/irritant risks to mucous membranes , while the long alkyl chains facilitate rapid absorption through skin if dissolved in organic solvents.
Core Safety Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer . Due to limited toxicological data on this specific isomer, apply the "Prudent Practices" principle of Universal Precautions.
Chemical Risk Profile
| Parameter | Characteristic | Safety Implication |
| Physical State | White/Off-white Crystalline Powder | High potential for static-induced dust dispersion. |
| Functional Groups | Carboxylic Acid, Esters, Alkyl Chains | Acidic irritation (eyes/lungs); Lipophilic absorption. |
| Solubility | Low in water; High in DCM, THF, Toluene | Critical: Standard nitrile gloves offer poor protection when this chemical is in solution. |
| Dust Hazard | Fine particulate (<10 µm) | Deep lung penetration; requires HEPA filtration (P100). |
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement based on the Solvent-Carrier Effect, where the solvent facilitates the transport of the chemical through standard glove materials.
Task-Based PPE Selection
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing (Solid) | N95 or P100 (if outside hood) | Nitrile (Double gloved, 5 mil min) | Chemical Goggles (Indirect Vent) | Lab Coat (Cotton/Poly), Closed-toe shoes |
| Synthesis (Solution) | Fume Hood (Sash <18") | Laminate (Silver Shield) or Viton | Chemical Goggles + Face Shield | Chemical-Resistant Apron |
| Spill Cleanup | Full-Face Respirator (P100 + Organic Vapor) | Laminate (Inner) + Nitrile (Outer) | Integrated in Respirator | Tyvek Suit (Type 5/6) |
| Glassware Cleaning | Fume Hood | Heavy Duty Neoprene | Safety Glasses with Side Shields | Lab Coat + Apron |
Technical Justification & Decision Logic
The "Solvent-Carrier" Glove Protocol
Standard nitrile gloves are effective against the solid powder. However, this molecule is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for liquid crystal alignment or synthesis.
-
The Risk: DCM permeates standard nitrile gloves in <1 minute . Once the solvent breaches the glove, it carries the lipophilic benzoic acid derivative directly against the skin, acting as a vehicle for transdermal absorption.
-
The Solution: When handling solutions, you must use Laminate (EVOH/PE) gloves (e.g., Ansell Barrier or North Silver Shield) as a liner, with nitrile gloves on top for dexterity.
Respiratory Logic: The "Static Cloud"
Large organic molecules with alkyl chains accumulate significant static charge. When a spatula touches the powder, "fly-off" occurs, creating an invisible aerosol cloud.
-
Engineering Control: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) before weighing to neutralize the charge.
-
Filtration: A standard surgical mask provides zero protection against these <10µm particles. An N95 is the minimum; a P100 is preferred for long-duration handling.
Visualization: PPE Decision Tree
Figure 1: Decision logic for glove and respiratory protection based on physical state and solvent interaction.
Operational Protocols
A. Weighing & Transfer (The Critical Step)
-
Preparation: Place the balance inside a chemically resistant weighing enclosure or fume hood. If using a hood, ensure the face velocity is 80–100 fpm.
-
Static Neutralization: Discharge the weighing boat and the spatula using an anti-static gun. This prevents the powder from repelling off the spatula.
-
Transfer: Use a closed-transfer technique if possible. If open weighing is necessary, work strictly behind the sash.
-
Decontamination: Immediately wipe the balance area with a wet wipe (isopropanol) to capture any settled dust. Do not "blow" dust away.[1][2][3][4][5]
B. Synthesis & Heating
-
Closed System: This molecule is often heated to access liquid crystal phases (mesophases). Perform all heating in a closed vessel equipped with a condenser.
-
Overheat Protection: Benzoic acid derivatives can decarboxylate at high temperatures, releasing CO2 and potentially pressurizing the vessel. Ensure pressure relief mechanisms are active.
C. Emergency Spill Response
Scenario: 5g of powder spilled on the benchtop.
-
Isolate: Alert nearby personnel.
-
PPE Up: Don N95/P100 respirator and double nitrile gloves.
-
Contain: Do NOT dry sweep. Dry sweeping generates dust.
-
Clean: Cover the spill with paper towels dampened with Ethanol or Isopropanol (to wet the powder). Scoop up the wet mass.[3]
-
Neutralize: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any remaining acid residue, then rinse with water.
Visualization: Spill Workflow
Figure 2: Step-by-step spill response protocol emphasizing dust suppression.
Disposal & Waste Management
This material must never be disposed of down the drain. Its lipophilicity makes it a persistent environmental pollutant (PBT potential).
| Waste Stream | Composition | Packaging Requirement | Labeling |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bagged in clear polyethylene. | "Solid Hazardous Waste: Benzoic Acid Derivative (Irritant)" |
| Liquid Waste (Halogenated) | Dissolved in DCM/Chloroform. | HDPE or Glass Carboy. | "Halogenated Organic Solvents + Trace Organic Acids" |
| Liquid Waste (Non-Halo) | Dissolved in Acetone/Ethanol. | HDPE Carboy. | "Non-Halogenated Solvents + Trace Organic Acids" |
Disposal Logic: The "Acid" designation requires that this waste stream is not mixed with strong bases (like amines) in the waste container to prevent exothermic neutralization reactions.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[3] United States Department of Labor. [Link]
-
PubChem. (n.d.). Benzoic Acid Safety and Hazards. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
